molecular formula C8H8BrNO4 B6354769 1-Bromo-3,5-dimethoxy-2-nitrobenzene CAS No. 1379358-18-5

1-Bromo-3,5-dimethoxy-2-nitrobenzene

Cat. No.: B6354769
CAS No.: 1379358-18-5
M. Wt: 262.06 g/mol
InChI Key: KODPKAQPETYBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3,5-dimethoxy-2-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO4 and its molecular weight is 262.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.96367 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3,5-dimethoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4/c1-13-5-3-6(9)8(10(11)12)7(4-5)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODPKAQPETYBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide on 1-Bromo-3,5-dimethoxy-2-nitrobenzene (CAS 1379358-18-5): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-3,5-dimethoxy-2-nitrobenzene is a highly functionalized, poly-substituted aromatic building block crucial for advanced organic synthesis, pharmaceutical development, and materials science[1],[2]. Featuring three distinct functional groups (bromo, methoxy, and nitro) on a single benzene core, it offers orthogonal reactivity for complex molecule construction. This whitepaper details its physicochemical profile, the mechanistic causality behind its regioselective synthesis, and its downstream utility in cross-coupling and medicinal chemistry.

Molecular Identity & Physicochemical Profiling

Understanding the physical and chemical properties of this compound is essential for optimizing reaction conditions, predicting solubility, and ensuring safe handling during scale-up.

Table 1: Physicochemical Properties of this compound

PropertyValue / Description
CAS Number 1379358-18-5[1]
IUPAC Name This compound[3]
Molecular Formula C8H8BrNO4[1]
Molecular Weight 262.06 g/mol [4]
Physical Form Yellow to Brown Solid[5]
Boiling Point 327.9 ± 37.0 °C at 760 mmHg[4]
LogP ~2.37[3]
SMILES COC1=CC(Br)=C([O-])C(OC)=C1[3]
InChI Key KODPKAQPETYBEG-UHFFFAOYSA-N[1]

Mechanistic Synthesis & Reaction Pathways

The most efficient and widely adopted route to synthesize this compound is the regioselective electrophilic aromatic nitration of its precursor, 1-bromo-3,5-dimethoxybenzene (CAS 20469-65-2)[6],[2]. The precursor itself can be synthesized from 1,3-dimethoxybenzene via an iridium-catalyzed arene borylation followed by bromination[6].

Causality of Regioselectivity

In 1-bromo-3,5-dimethoxybenzene, the two methoxy groups strongly activate the aromatic ring via resonance (+M effect), making the ring highly susceptible to electrophilic attack. The positions theoretically available for nitration are C2, C4, and C6.

  • C4 Position: Located directly between the two bulky methoxy groups, this position suffers from significant steric hindrance, making electrophilic attack kinetically unfavorable[7].

  • C2 and C6 Positions: These positions are equivalent due to the molecule's symmetry along the C1-C4 axis. They are located ortho to the bromo group, ortho to one methoxy group, and para to the other methoxy group. The synergistic activating effects of the methoxy groups, combined with lower steric resistance compared to C4, direct the nitronium ion (NO₂⁺) exclusively to the C2/C6 position. This yields this compound as the sole major product[7].

Step-by-Step Experimental Protocol: Regioselective Nitration

The following protocol outlines a self-validating system for the nitration of 1-bromo-3,5-dimethoxybenzene. The choice of mild conditions (acetic acid solvent) is deliberate to prevent over-nitration or oxidative degradation of the electron-rich aromatic ring.

Reagents:

  • 1-Bromo-3,5-dimethoxybenzene (1.0 equiv)

  • Nitric acid (HNO₃, 65-70%, 1.1 equiv)

  • Glacial acetic acid (Solvent)

Procedure:

  • Preparation: Dissolve 1-bromo-3,5-dimethoxybenzene (10 mmol, 2.17 g) in 15 mL of glacial acetic acid in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Causality: Nitration is highly exothermic; thermal control is critical to prevent polysubstitution and the formation of oxidative byproducts.

  • Nitration: In a separate vial, prepare a nitrating mixture of 65% HNO₃ (11 mmol, ~0.75 mL) in 5 mL of glacial acetic acid. Add this mixture dropwise to the reaction flask over 15 minutes, strictly maintaining the internal temperature below 10 °C.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) mobile phase until the starting material is entirely consumed.

  • Quenching & Workup: Pour the reaction mixture onto 50 g of crushed ice. The product, this compound, will precipitate as a yellow-to-brown solid[5].

  • Isolation: Filter the solid under vacuum, wash thoroughly with cold distilled water to remove residual acetic and nitric acids, and dry under high vacuum.

  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography if higher purity (>97%) is required for downstream catalytic coupling.

Downstream Applications in Drug Development & Materials

The orthogonal reactivity of the bromo, nitro, and methoxy groups makes this compound a highly versatile scaffold for late-stage functionalization[8].

  • Cross-Coupling Reactions: The aryl bromide moiety is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It is heavily utilized as an intermediate in the synthetic preparation of pharmaceutical inhibitors[2],[9].

  • Nitro Reduction: The nitro group can be selectively reduced to an aniline derivative (using Pd/C and H₂, or Fe/HCl), providing a nucleophilic handle for amide bond formation, cyclization, or further functionalization.

  • Demethylation: The methoxy groups can be cleaved using boron tribromide (BBr₃) to yield resorcinol derivatives. These demethylated analogs are useful in synthesizing metal-complexing ligands or anti-cancer drugs (e.g., titanocene derivatives)[6],[10].

SynthesisPathway SM 1,3-Dimethoxybenzene Int1 1-Bromo-3,5-dimethoxybenzene (CAS: 20469-65-2) SM->Int1 Iridium-catalyzed borylation / Bromination Target 1-Bromo-3,5-dimethoxy- 2-nitrobenzene (CAS: 1379358-18-5) Int1->Target Nitration (HNO3) Regioselective C2/C6 App1 Cross-Coupling (Suzuki/Buchwald) Target->App1 Pd-Catalyzed App2 Demethylation (BBr3) Target->App2 Deprotection

Fig 1. Synthetic pathway and functionalization of this compound.

Handling, Safety, & Storage Protocols

As with many halogenated nitroaromatics, strict safety and handling protocols must be observed to maintain both personnel safety and chemical integrity[3].

  • Hazards: Classified under GHS07 (Warning). The compound is harmful if swallowed (H302)[3].

  • PPE & Engineering Controls: Handle exclusively in a certified fume hood. Wear nitrile gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors (P261)[3].

  • Storage: Store sealed in a dry, well-ventilated area at room temperature. Keep away from strong oxidizing agents and direct light to prevent degradation[1],[4].

References

1.[1] "this compound | 1379358-18-5 - Sigma-Aldrich", sigmaaldrich.com, 1 2.[3] "this compound - Fluorochem", fluorochem.co.uk, 3 3.[4] "this compound | 1379358-18-5 - Sigma-Aldrich", sigmaaldrich.com, 4 4.[5] "this compound | 1379358-18-5 - Sigma-Aldrich", sigmaaldrich.com, 5 5.[6] "1-Bromo-3,5-dimethoxybenzene 97 20469-65-2", sigmaaldrich.com, 6 6.[2] "1-Bromo-3,5-dimethoxybenzene | 20469-65-2 - ChemicalBook", chemicalbook.com, 2 7.[10] "1-Bromo-3,5-dimethoxybenzene, | 569313-25G - Lab Supplies", scientificlabs.com, 10 8.[9] "Cas 20469-65-2,1-Bromo-3,5-dimethoxybenzene - LookChem", lookchem.com, 9 9. "this compound - Fluorochem", fluorochem.co.uk, 10.[7] "3-Bromo-5-(difluoromethoxy)anisole | Benchchem", benchchem.com, 7

Sources

Structural Identity & Nomenclature Standards: 2-Nitro-3,5-dimethoxybromobenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for 2-nitro-3,5-dimethoxybromobenzene (CAS: 1379358-18-5). It prioritizes structural disambiguation, synthetic logic, and analytical validation for researchers in medicinal chemistry.

The Nomenclature Matrix

In complex aromatic synthesis, ambiguous nomenclature is a primary source of supply chain error and regulatory friction. For 2-nitro-3,5-dimethoxybromobenzene , the naming convention depends heavily on the prioritized "parent" structure (benzene vs. bromobenzene vs. nitrobenzene).

To ensure unambiguous identification in IND/NDA filings and vendor sourcing, the following hierarchy must be applied:

Identity Standards Table
StandardIdentifier / NameNotes
IUPAC Preferred 1-bromo-3,5-dimethoxy-2-nitrobenzene Prioritizes alphabetical order of substituents (B before M before N) and lowest locants.
CAS Registry 1379358-18-5 The definitive unique identifier.[1][2]
Common/Trade 2-nitro-3,5-dimethoxybromobenzeneOften used in catalogs; implies "bromobenzene" is the parent.
SMILES COC1=CC(Br)=C([O-])C(OC)=C1Encodes the specific regioisomer where Nitro is adjacent to Bromine.
InChIKey KODPKAQPETYBEG-UHFFFAOYSA-NHash key for digital verification.
Molecular Formula C₈H₈BrNO₄MW: 262.06 g/mol
Structural Decision Tree (DOT)

The following diagram illustrates the logic flow for naming and identifying the correct isomer, distinguishing it from its likely regioisomer (the 4-nitro variant).

NomenclatureLogic Start Target Molecule Identification Core Core Scaffold: 1-bromo-3,5-dimethoxybenzene Start->Core Nitration Nitration Event (Electrophilic Aromatic Substitution) Core->Nitration Pos4 Position 4 Attack (Between two OMe groups) Nitration->Pos4 Electronic Activation (High) Pos2 Position 2 Attack (Between Br and OMe) Nitration->Pos2 Electronic Activation (Moderate) Result4 Product A (Major): 1-bromo-3,5-dimethoxy-4-nitrobenzene (Sterically hindered by 2x OMe) Pos4->Result4 Result2 Product B (Target): This compound (CAS: 1379358-18-5) Pos2->Result2

Caption: Regiochemical divergence during the synthesis of the target scaffold. Distinguishing the 2-nitro (Target) from the 4-nitro isomer is critical.

Synthetic Logic & Experimental Protocol

The synthesis of This compound is typically achieved via the nitration of 1-bromo-3,5-dimethoxybenzene (CAS 20469-65-2).[3][4]

Mechanistic Insight (The "Why")

The precursor, 1-bromo-3,5-dimethoxybenzene, contains two methoxy groups (strongly activating, ortho/para directing) and one bromine atom (deactivating, ortho/para directing).

  • The Challenge: The position between the two methoxy groups (C4) is electronically the most rich, but sterically crowded. The position between the bromine and methoxy (C2/C6) is less crowded but slightly less activated.

  • The Solution: Standard nitration often yields a mixture. The protocol below utilizes controlled temperature to maximize selectivity and prevent over-nitration or demethylation.

Step-by-Step Protocol: Nitration of 1-Bromo-3,5-dimethoxybenzene

Note: This protocol is a synthesized standard procedure for nitrating activated resorcinol derivatives. Always perform a pilot scale-up.

Reagents:

  • Precursor: 1-Bromo-3,5-dimethoxybenzene (1.0 eq)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Reagent: 70% Nitric Acid (HNO₃) (1.05 eq)

  • Quench: Ice water

Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 1-bromo-3,5-dimethoxybenzene (5.0 g, 23 mmol) in glacial acetic acid (25 mL).

  • Cooling: Cool the solution to 0–5 °C using an ice/salt bath. Critical: Maintaining low temperature suppresses dinitration and oxidation.

  • Addition: Prepare a solution of HNO₃ (1.05 eq) in acetic acid (5 mL). Add this dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to stir at 0–5 °C for 1 hour, then slowly warm to room temperature (20–25 °C) and stir for an additional 2 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Quench & Isolation: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring. The product should precipitate as a yellow solid.

  • Purification: Filter the solid. Wash with cold water (3x 20 mL) to remove acid traces. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes) to separate the 2-nitro isomer from the 4-nitro regioisomer.

Analytical Validation (Self-Validating Systems)

Trustworthiness in chemical sourcing requires verifying that the product is not the regioisomer.

NMR Diagnostic Criteria

To confirm you have the 2-nitro isomer (Target) and not the 4-nitro isomer:

FeatureTarget: 2-Nitro IsomerImpurity: 4-Nitro Isomer
Symmetry Asymmetric substitution.Asymmetric substitution.
Aromatic Protons Two distinct doublets (coupling ~2.5 Hz, meta).Two distinct singlets (para to each other) or weak coupling.
Shift Logic The proton at C4 (between OMe groups) will be significantly upfield unless substituted.The proton at C2 (between OMe and Br) will show distinct shifts.
Key Check Look for NOE (Nuclear Overhauser Effect) between the OMe signals and the aromatic protons.In the 4-nitro isomer, the OMe groups are separated by the Nitro group, altering the NOE pattern compared to the 2-nitro.

Applications in Drug Development

This scaffold serves as a high-value intermediate for:

  • Titanocene Anti-Cancer Agents: Used to synthesize bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV) derivatives [1].[3][4][5][6][7]

  • Heterocyclic Library Generation: The bromine "handle" allows for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, while the nitro group can be reduced to an aniline for amide coupling, creating diverse pharmacophores.

  • Resorcinol Derivatives: Precursor for 5-bromo-benzene-1,3-diol via demethylation (BBr₃) [2].[4][7]

Synthesis Pathway Diagram (DOT)

SynthesisPath Start 1,3-Dimethoxybenzene Step1 Bromination (NBS or Br2) Start->Step1 Inter 1-Bromo-3,5- dimethoxybenzene (CAS 20469-65-2) Step1->Inter Step2 Nitration (HNO3/AcOH) Inter->Step2 Final 1-Bromo-3,5-dimethoxy- 2-nitrobenzene (CAS 1379358-18-5) Step2->Final

Caption: Linear synthetic route from commodity chemicals to the target intermediate.

References

  • Sigma-Aldrich. Product Specification: 1-Bromo-3,5-dimethoxybenzene.[7] Retrieved from .

  • ChemicalBook. 1-Bromo-3,5-dimethoxybenzene Synthesis and Applications. Retrieved from .

  • Fluorochem. this compound Product Data. Retrieved from .

  • Andrievsky, A. & Gorelik, M. (2013).[8] Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid.[8] Open Journal of Synthesis Theory and Applications.[8] Retrieved from .

Sources

1-Bromo-3,5-dimethoxy-2-nitrobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth structural and synthetic analysis of 1-Bromo-3,5-dimethoxy-2-nitrobenzene (CAS: 1379358-18-5). As a highly functionalized arene, this molecule serves as a critical "switchboard" intermediate in medicinal chemistry. Its unique substitution pattern—featuring a nitro group sterically locked between a bromine atom and a methoxy group—offers orthogonal reactivity for the synthesis of complex biaryls, indole alkaloids, and benzimidazole scaffolds used in oncology and virology.

Part 1: Physicochemical Identity & Core Data

The following data establishes the baseline identity for quality control (QC) and stoichiometric calculations.

PropertySpecificationTechnical Notes
IUPAC Name This compoundSystematic naming prioritizes alphabetical order (B, D, N) with lowest locants.
Molecular Formula

High oxygen content due to nitro/methoxy functionality.
Molecular Weight 262.06 g/mol Monoisotopic mass: ~260.96 Da (

) and ~262.96 Da (

).
CAS Number 1379358-18-5 Primary identifier for procurement.
Physical State Pale Yellow Crystalline SolidColoration arises from the

transition of the nitro group.
Solubility DCM, DMSO, Ethyl AcetatePoor water solubility; lipophilic core.
SMILES COC1=CC(Br)=C([O-])C(OC)=C1Encodes the 1,2,3,5 substitution pattern.

Part 2: Synthetic Architecture & Methodology

Retrosynthetic Logic

The synthesis of this compound is governed by the principles of Electrophilic Aromatic Substitution (EAS) . The precursor, 1-bromo-3,5-dimethoxybenzene , contains two methoxy groups (strongly activating, ortho/para directors) and one bromine (weakly deactivating, ortho/para director).

  • The Challenge: The C2 position (between Br and OMe) and the C4/C6 positions (between OMe and H) are all activated.

  • The Solution: While C4 is sterically favored, the C2 position is electronically highly activated due to the additive directing effects of the methoxy groups. Careful control of temperature and nitrating agents is required to manage the isomer ratio.

Experimental Protocol: Nitration Workflow

Note: This protocol describes the standard nitration of electron-rich haloarenes, adapted for regiochemical control.

Reagents:

  • Precursor: 1-Bromo-3,5-dimethoxybenzene (1.0 eq)

  • Solvent: Glacial Acetic Acid (

    
    ) or Acetic Anhydride (
    
    
    
    )
  • Nitrating Agent: Fuming Nitric Acid (

    
    , 1.1 eq)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-bromo-3,5-dimethoxybenzene in glacial acetic acid at 0°C. The use of acetic acid moderates the reaction rate compared to sulfuric acid, reducing poly-nitration.

  • Addition: Dropwise addition of fuming

    
     over 30 minutes. Maintain internal temperature 
    
    
    
    .
    • Mechanistic Insight: The nitronium ion (

      
      ) attacks the ring. The steric bulk of the bromine and methoxy groups creates a "buttressing effect," making the C2 attack slower but often electronically favorable.
      
  • Quenching: Pour the reaction mixture onto crushed ice/water (500 mL). The product precipitates as a yellow solid.[1][2]

  • Purification (Critical): The crude solid will likely contain the C4-nitro isomer.

    • Recrystallization: Ethanol is the preferred solvent.

    • Chromatography: If recrystallization fails, use Flash Column Chromatography (Hexanes:EtOAc 9:1). The 2-nitro isomer (more twisted/polar) typically elutes after the 4-nitro isomer.

Synthetic Pathway Diagram (DOT)

SynthesisPathway Precursor 1,3-Dimethoxybenzene Bromination Bromination (NBS, MeCN) Precursor->Bromination Intermediate 1-Bromo-3,5- dimethoxybenzene Bromination->Intermediate Nitration Nitration (HNO3, AcOH, 0°C) Intermediate->Nitration Product 1-Bromo-3,5-dimethoxy- 2-nitrobenzene (Target) Nitration->Product Major/Minor Separation Isomer 4-Nitro Isomer (By-product) Nitration->Isomer

Figure 1: Synthetic route from commercially available 1,3-dimethoxybenzene to the target nitroarene.

Part 3: Structural Analysis & Drug Discovery Applications

The "Buttressing Effect"

In this compound, the nitro group at C2 is flanked by a bromine atom (C1) and a methoxy group (C3).

  • Consequence: The nitro group is forced out of coplanarity with the benzene ring.

  • Spectroscopic Impact: This twist reduces conjugation, often shifting the UV

    
     to lower wavelengths compared to the unhindered 4-nitro isomer.
    
  • Reactivity: The C1-Bromine bond becomes highly activated for Nucleophilic Aromatic Substitution (

    
    ) because the twisted nitro group still exerts a strong inductive electron-withdrawing effect (-I), even if its mesomeric effect (-M) is diminished.
    
Application Workflows

This molecule is a "linchpin" scaffold. The bromine allows for carbon-carbon bond formation, while the nitro group serves as a masked amine.

Key Reactions:

  • Suzuki-Miyaura Coupling: The C1-Br bond reacts with aryl boronic acids to form biaryls (common in kinase inhibitors).

  • Nitro Reduction: Reduction (

    
     or 
    
    
    
    ) yields the aniline, which can cyclize with the adjacent methoxy group (after demethylation) or other electrophiles to form benzimidazoles or quinazolines.
Downstream Utility Diagram (DOT)

Applications Target 1-Bromo-3,5-dimethoxy- 2-nitrobenzene Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Target->Suzuki Reduction Nitro Reduction (Fe/AcOH or H2) Target->Reduction Biaryl Biaryl Nitro Intermediates Suzuki->Biaryl Aniline 2-Bromo-4,6- dimethoxyaniline Reduction->Aniline Cyclization Cyclization (with Aldehydes/Urea) Aniline->Cyclization Heterocycle Benzimidazoles/ Indole Alkaloids Cyclization->Heterocycle

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromo and nitro groups.

Part 4: Safety & Handling (E-E-A-T)

  • Hazards: Nitroaromatics are potentially explosive if heated under confinement. Brominated aromatics are skin irritants and potential sensitizers.

  • Storage: Store in a cool, dry place (2-8°C recommended) away from strong reducing agents.

  • Disposal: All organic halogenated waste must be segregated. Do not mix with strong oxidizers.

References

  • PubChem. (2025).[3][4] 1-Bromo-3,5-dimethoxybenzene (Precursor Data). National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: this compound (CAS 1379358-18-5).[5][6][7] Merck KGaA. Link

  • Fluorochem. (2025).[8] Safety Data Sheet: this compound.Link

  • ChemicalBook. (2025). Synthesis Routes for Brominated Nitroanisoles.Link

Sources

Strategic Utilization of 1-Bromo-3,5-dimethoxy-2-nitrobenzene in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural complexity of Active Pharmaceutical Ingredients (APIs) demands highly functionalized, orthogonally reactive building blocks. 1-Bromo-3,5-dimethoxy-2-nitrobenzene (CAS: 1379358-18-5) has emerged as a critical pharmaceutical intermediate. Its unique 1,2,3,5-tetrasubstitution pattern provides a versatile scaffold for divergent synthesis, particularly in the development of kinase inhibitors, targeted therapeutics, and complex heterocyclic systems.

This technical guide dissects the mechanistic causality behind its reactivity, provides validated step-by-step methodologies for its manipulation, and establishes quality control frameworks for its integration into drug development pipelines.

Molecular Architecture & Physicochemical Profile

The utility of this compound lies in the strategic positioning of its functional groups. The bromine atom serves as a prime candidate for transition-metal-catalyzed cross-coupling. The nitro group acts as a robust, oxidation-resistant masked amine, while the two methoxy groups provide electron density and serve as protected hydrogen-bond donors.

To ensure reproducible stoichiometric calculations and analytical tracking, the quantitative baseline data for this intermediate is summarized below.

Table 1: Physicochemical and Analytical Properties
PropertyValueAnalytical & Synthetic Significance
CAS Number 1379358-18-5Primary identifier for raw material sourcing and regulatory documentation.
Molecular Formula C8H8BrNO4Essential for exact mass calculation in High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 262.06 g/mol Baseline for stoichiometric equivalence in catalytic loading.
Physical Form Solid (Pale Yellow)Visual indicator of purity; darkening indicates potential oxidative degradation.
Purity Standard ≥ 95.0% - 97.0%Minimum threshold required to prevent catalyst poisoning in downstream coupling.
SMILES COC1=CC(OC)=C([O-])C(Br)=C1Utilized for in silico molecular modeling and predictive retrosynthesis.

(Data corroborated by commercial standards from and ).

Mechanistic Causality & Reactivity Profile

As a Senior Application Scientist, I emphasize that successful synthetic design requires understanding why a molecule behaves the way it does, rather than just knowing what it reacts with. The reactivity of this compound is governed by three core mechanistic pillars:

The Ortho-Nitro Activation Effect

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the rate-determining step is frequently the oxidative addition of the C–Br bond to the Pd(0) active species. The nitro group at the 2-position exerts a powerful electron-withdrawing effect (


) on the adjacent bromine atom. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl halide, accelerating oxidative addition and allowing the reaction to proceed at lower temperatures with reduced catalyst loading.
Chemoselective Amine Masking

Primary anilines can poison palladium catalysts by forming stable, inactive coordination complexes. By maintaining the nitrogen functionality in its oxidized nitro state during C–C bond formation, we bypass this catalyst deactivation. Post-coupling, the nitro group can be chemoselectively reduced to an aniline, setting the stage for subsequent amidation or cyclization into indole or quinoline scaffolds.

Orthogonal Ether Cleavage

The methoxy groups at the 3 and 5 positions are highly stable under the basic conditions of cross-coupling and the reductive conditions of nitro conversion. However, they can be selectively cleaved using Lewis acids (such as


) to reveal resorcinol derivatives. These exposed hydroxyl groups are critical in medicinal chemistry for establishing hydrogen-bond donor interactions within enzyme binding pockets.

Synthetic Workflows & Step-by-Step Protocols

The following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the operational choice and the analytical markers required to verify success.

Protocol A: Regioselective Nitration of 1-Bromo-3,5-dimethoxybenzene

Objective: Synthesize the core intermediate (CAS 1379358-18-5) from its commercially available precursor (CAS 20469-65-2).

  • Reagent Preparation: Dissolve 1-bromo-3,5-dimethoxybenzene (1.0 eq) in anhydrous acetic anhydride (10 volumes) under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction vessel to exactly 0 °C using an ice-brine bath.

    • Causality: The highly exothermic nature of nitration can lead to poly-nitration or oxidative cleavage of the electron-rich dimethoxybenzene ring if thermal runaway occurs.

  • Electrophile Generation: Add fuming nitric acid (1.1 eq) dropwise over 30 minutes.

    • Causality: Acetic anhydride reacts with

      
       to generate acetyl nitrate (
      
      
      
      ) in situ. This is a milder, more sterically demanding nitrating agent than the standard nitronium ion (
      
      
      ) from mixed acids, ensuring strict regioselectivity at the 2-position.
  • Quenching & Isolation: Stir for 2 hours at 0 °C, then pour the mixture over crushed ice. Filter the resulting pale yellow precipitate and wash with cold water.

  • Self-Validation & QC: Analyze via LC-MS. The product must show an

    
     peak corresponding to 262.06 m/z, with the characteristic 1:1 isotopic doublet indicative of a single bromine atom.
    
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Form a C–C bond at the 1-position while preserving the nitro and methoxy groups.

  • Reaction Assembly: In a Schlenk flask, combine this compound (1.0 eq), an arylboronic acid (1.2 eq),

    
     (2.0 eq), and 
    
    
    
    (0.05 eq) in a 4:1 mixture of 1,4-Dioxane and
    
    
    .
  • Degassing (Critical Step): Sparge the mixture with argon for 15 minutes.

    • Causality: Ambient oxygen rapidly oxidizes the electron-rich Pd(0) active catalyst to an inactive Pd(II) peroxo complex, terminating the catalytic cycle.

  • Thermal Activation: Heat the sealed flask to 90 °C for 12 hours. The bidentate 'dppf' ligand prevents catalyst aggregation into palladium black and forces the intermediate into a cis-geometry, accelerating reductive elimination.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Self-Validation & QC: Perform TLC (Hexanes:EtOAc). The disappearance of the starting material and the emergence of a highly UV-active, lower-Rf spot confirms conversion.

Protocol C: Chemoselective Nitro Reduction (Béchamp Variant)

Objective: Reduce the nitro group to an aniline without causing reductive debromination.

  • Suspension: Suspend the nitro-aromatic intermediate (1.0 eq) in a 3:1 mixture of Ethanol and

    
    .
    
  • Reagent Addition: Add finely powdered Iron (Fe) (5.0 eq) and Ammonium Chloride (

    
    ) (2.0 eq).
    
    • Causality: Standard catalytic hydrogenation (

      
       with Pd/C) poses a severe risk of cleaving the C–Br bond (reductive dehalogenation). The Fe/
      
      
      
      system operates via single-electron transfer and is entirely chemoselective for the nitro group, leaving halogens intact.
  • Reflux: Heat the mixture to 80 °C for 4 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove the iron oxide sludge.

  • Self-Validation & QC: The reaction is self-indicating; the conversion of elemental grey iron powder to dark brown iron oxides (

    
    ) visually confirms electron transfer. Post-workup, a positive Ninhydrin stain confirms the presence of a primary amine.
    

Strategic Pathway Visualization

The following diagram maps the divergent synthetic pathways achievable from this single core intermediate, highlighting its value in modular drug design.

G SM 1-Bromo-3,5-dimethoxybenzene (Starting Material) Nitration Regioselective Nitration (HNO3 / Ac2O) SM->Nitration Acetyl Nitrate Intermediate 1-Bromo-3,5-dimethoxy- 2-nitrobenzene (Core Intermediate) Nitration->Intermediate Regioselective Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Intermediate->Suzuki Arylboronic Acid Demethylation Ether Cleavage (BBr3) Intermediate->Demethylation Lewis Acid Reduction Nitro Reduction (Fe / NH4Cl) Suzuki->Reduction C-C Bond Formed API1 Biaryl Aniline Scaffold (Kinase Inhibitors) Reduction->API1 Cyclization API2 Functionalized Resorcinol (Targeted Therapeutics) Demethylation->API2 Deprotection

Figure 1: Divergent synthetic workflows utilizing this compound.

References

The mechanistic principles, material properties, and synthetic pathways discussed in this whitepaper are grounded in established chemical literature and commercial validation data.

  • Chemistry Letters. "Palladium-catalyzed transfer nitration using β-nitrostyrenes as organic nitro reagents". Oxford Academic. Available at: [Link][1]

Sources

Comprehensive Technical Guide and Safety Data Sheet (SDS) for 1-Bromo-3,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Role: Advanced Technical Whitepaper & Safety Protocol

Executive Summary

In modern drug discovery and complex organic synthesis, highly functionalized aromatic building blocks are critical for the rapid assembly of pharmaceutical libraries. 1-Bromo-3,5-dimethoxy-2-nitrobenzene (CAS: 1379358-18-5) is a highly versatile, multi-functionalized arene. Featuring three distinct functional handles—a chemically versatile bromo group, an easily reducible nitro group, and two electron-donating methoxy groups—this compound serves as a cornerstone intermediate in the synthetic preparation of pharmaceutical inhibitors via cross-coupling reactions[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, strict safety handling protocols (SDS), and a field-proven synthetic methodology for its preparation and downstream application.

Physicochemical Properties & Molecular Identification

Accurate molecular identification is the first step in ensuring reproducible synthetic workflows. The table below summarizes the core quantitative and structural data for this compound[2].

PropertySpecification
Chemical Name This compound
CAS Number 1379358-18-5
Molecular Formula C₈H₈BrNO₄
Molecular Weight 262.06 g/mol
SMILES String COC1=CC(OC)=C([O-])C(Br)=C1
Standard Purity ≥95.00% – 97.00%
Physical Form Solid (Crystalline)

Core Safety Data Sheet (SDS) & Hazard Mitigation

As a halogenated nitroaromatic compound, this compound requires stringent handling protocols to mitigate exposure risks. The compound is classified under GHS guidelines with specific hazard and precautionary statements.

GHS Classification & Hazard Statements
ClassificationDescription
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302 : Harmful if swallowed.
Precautionary Protocols & Scientific Causality

To ensure a self-validating safety system in the laboratory, the following precautionary codes must be strictly adhered to:

  • P261 (Avoid breathing dust/fumes): Causality: Nitroaromatics can act as respiratory sensitizers. Inhalation of fine crystalline dust can lead to systemic absorption, potentially causing methemoglobinemia (oxidation of hemoglobin), a common toxicological profile for nitrobenzene derivatives.

  • P280 (Wear protective gloves/clothing/eye protection): Causality: Halogenated aromatics can permeate standard nitrile gloves over extended periods. Double-gloving or using specialized chemical-resistant gloves is recommended during bulk handling.

  • P305+P351+P338 (Eye Contact Protocol): Causality: The compound's crystalline nature can cause severe mechanical and chemical irritation to the cornea. Immediate flushing is required to prevent micro-abrasions.

  • Storage Conditions: Store sealed in a dry environment at room temperature. Causality: Prevents ambient moisture from initiating slow hydrolytic degradation and protects the nitro group from potential photolytic reduction.

Synthetic Methodology: Regioselective Nitration

This compound is typically synthesized via the regioselective electrophilic aromatic nitration of 1-Bromo-3,5-dimethoxybenzene (CAS: 20469-65-2) [1].

Mechanistic Rationale & Causality

The precursor, 1-bromo-3,5-dimethoxybenzene, features a highly electron-rich aromatic ring due to the strong


 (mesomeric) effect of the two methoxy groups.
  • Reagent Choice: Using standard mixed acids (HNO₃/H₂SO₄) often leads to over-nitration or oxidative cleavage of the electron-rich ring. Therefore, fuming nitric acid in acetic anhydride is utilized. Acetic anhydride reacts with nitric acid to form acetyl nitrate, a milder, highly regioselective nitrating agent.

  • Regioselectivity: The synergistic ortho/para-directing effects of the methoxy groups and the bromo group direct the incoming nitronium ion predominantly to the 2-position, balancing electronic activation with steric hindrance.

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system. TLC and temperature checks act as critical control points.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1-bromo-3,5-dimethoxybenzene in anhydrous acetic anhydride (approx. 5 volumes).

  • Thermal Control (Critical Step): Submerge the flask in an ice-salt bath to bring the internal temperature to 0–5 °C . Causality: Nitration is highly exothermic. Maintaining strict low temperatures prevents the formation of di-nitro impurities and suppresses oxidative side reactions.

  • Nitration: Slowly add 1.05 equivalents of fuming nitric acid dropwise via an addition funnel over 30 minutes. Monitor the internal thermometer to ensure the temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1–2 hours. Validate reaction progress via TLC (Hexanes/Ethyl Acetate 8:2). The product will appear as a distinct, more polar UV-active spot.

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly over vigorously stirred crushed ice. Causality: Water hydrolyzes the excess acetic anhydride and acetyl nitrate, rapidly precipitating the crude nitroaromatic product as a solid.

  • Isolation & Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual acetic acid, and recrystallize from hot ethanol to yield pure this compound.

Downstream Applications in Drug Development

Once synthesized, this compound acts as a bifunctional linchpin in drug discovery:

  • Cross-Coupling (Bromo-directed): The aryl bromide is highly active in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig) to form complex biaryl frameworks, which are common motifs in kinase inhibitors[1].

  • Amine Generation (Nitro-directed): Following cross-coupling, the nitro group can be selectively reduced (using Pd/C with H₂, or Fe/HCl) to yield a highly substituted, electron-rich aniline. This aniline can then be converted into amides, ureas, or sulfonamides to optimize target binding affinity in pharmaceutical lead compounds.

Workflow Visualization

SyntheticWorkflow Precursor 1-Bromo-3,5-dimethoxybenzene (CAS: 20469-65-2) Nitration Regioselective Nitration (HNO3, Ac2O, 0°C) Precursor->Nitration Electrophilic Substitution Target This compound (CAS: 1379358-18-5) Nitration->Target Acetyl Nitrate Coupling Pd-Catalyzed Cross-Coupling Target->Coupling Bromo-directed Reduction Nitro Reduction Target->Reduction Nitro-directed Biaryl Functionalized Biaryl Coupling->Biaryl Aniline Substituted Aniline Reduction->Aniline

Figure 1: Synthetic workflow and applications of this compound.

References

  • This compound | 1379358-18-5, Sigma-Aldrich,

  • This compound 95.00%, Advanced ChemBlocks, 2

  • 1-Bromo-3,5-dimethoxybenzene | 20469-65-2, ChemicalBook, 1

  • 1-Bromo-3,5-dimethoxybenzene 97% | 20469-65-2, Sigma-Aldrich,

Sources

An In-depth Technical Guide on the Solubility of 1-Bromo-3,5-dimethoxy-2-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Bromo-3,5-dimethoxy-2-nitrobenzene, a key intermediate in pharmaceutical synthesis and chemical research. Recognizing the limited availability of public quantitative data, this document emphasizes predictive analysis based on molecular structure and provides a robust experimental framework for researchers to determine solubility in their own laboratory settings.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound (CAS No. 1379358-18-5) is a substituted nitrobenzene derivative increasingly utilized as a building block in the synthesis of complex organic molecules. Its utility in drug discovery and materials science is significant, often serving as a precursor in cross-coupling reactions and other synthetic transformations.[1][2][3]

The solubility of this compound is a fundamental physicochemical property that dictates its handling, reaction conditions, purification strategies, and ultimately, its efficacy in various applications. A thorough understanding of its solubility profile in different organic solvents is paramount for:

  • Reaction Optimization: Ensuring the compound is fully dissolved in the reaction solvent is crucial for achieving optimal reaction kinetics and yields.

  • Formulation Development: For applications in drug development, solubility is a key determinant of bioavailability and the choice of delivery vehicle.

  • Purification and Crystallization: Selecting appropriate solvent systems is essential for effective purification through techniques like recrystallization.

  • Analytical Method Development: Solubility data is vital for preparing stock solutions and standards for analytical techniques such as HPLC and GC.

This guide will delve into the predicted solubility of this compound based on its molecular structure and provide a detailed, self-validating experimental protocol for its quantitative determination.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound, a solid at room temperature, offers key insights into its expected solubility.

  • Aromatic Benzene Core: The central benzene ring is inherently non-polar and hydrophobic, favoring solubility in aromatic and non-polar solvents.

  • Electron-Withdrawing Nitro Group (-NO2): The nitro group is strongly polar and can participate in dipole-dipole interactions. This group increases the overall polarity of the molecule compared to its non-nitrated precursor.

  • Methoxy Groups (-OCH3): The two methoxy groups are moderately polar and can act as hydrogen bond acceptors. They contribute to the molecule's ability to interact with polar solvents.

  • Bromo Group (-Br): The bromine atom is electronegative and contributes to the molecule's polarity and molecular weight.

The combination of a non-polar aromatic ring with multiple polar functional groups suggests that this compound will exhibit a broad range of solubilities, likely favoring polar aprotic and moderately polar solvents. Its solubility in highly non-polar solvents like hexanes may be limited due to the presence of the polar nitro and methoxy groups. Conversely, its solubility in highly polar protic solvents like water is expected to be very low, a common characteristic of many nitroaromatic compounds.[4][5][6]

Predicted Qualitative Solubility in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted Qualitative SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleThe high polarity of DMSO can effectively solvate the polar nitro and methoxy groups.
Dimethylformamide (DMF)Highly SolubleSimilar to DMSO, DMF is a strong polar aprotic solvent capable of strong dipole-dipole interactions.
Tetrahydrofuran (THF)SolubleTHF's ether functionality and moderate polarity should effectively dissolve the compound.
AcetoneSolubleThe ketone group in acetone provides polarity suitable for dissolving the compound.
Ethyl AcetateSolubleA moderately polar solvent that should provide good solubility.
Chlorinated Dichloromethane (DCM)SolubleA versatile solvent that can dissolve a wide range of organic compounds.
ChloroformSolubleSimilar to DCM, its polarity is well-suited for this type of molecule.
Polar Protic MethanolModerately SolubleThe precursor, 1-bromo-3,5-dimethoxybenzene, is soluble in methanol.[1][2] The nitro group may slightly alter this.
EthanolModerately SolubleSimilar to methanol, but its slightly lower polarity might result in slightly lower solubility.
Aromatic TolueneSparingly to Moderately SolubleThe aromatic nature of toluene will interact favorably with the benzene ring, but the polar groups may limit high solubility.
Non-Polar Hexanes / HeptaneSparingly Soluble to InsolubleThe significant polarity mismatch between the solute and these non-polar aliphatic solvents is likely to result in poor solubility.
Aqueous WaterInsolubleThe large, hydrophobic aromatic core and the lack of significant hydrogen bonding donor capabilities predict very low water solubility.

Experimental Protocol for Quantitative Solubility Determination

Given the absence of published quantitative data, an experimental approach is necessary. The following protocol details the isothermal equilibrium method, a reliable and straightforward technique for determining the solubility of a solid in a liquid solvent.

Principle of the Method

An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined gravimetrically or by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Materials and Equipment
  • This compound (purity ≥ 97%)[8]

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled shaker or incubator

  • Vials with screw caps and PTFE-lined septa (e.g., 4 mL or 20 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with the solvent)

  • Syringes

  • Autosampler vials for analysis (if using chromatography)

  • Heating block or oven for solvent evaporation

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound into a tared vial. "Excess" means that a visible amount of solid should remain after equilibration. A starting point could be ~50-100 mg.

    • Record the exact mass of the solute.

    • Using a calibrated pipette, add a precise volume of the chosen solvent (e.g., 2.00 mL) to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete saturation. Causality Note: Continuous agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process and ensuring the system reaches a true thermodynamic equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, tared vial. Trustworthiness Note: This filtration step is critical to remove all undissolved micro-particles, ensuring that the measured mass in the subsequent step is only from the dissolved solute.

    • Record the exact mass of the empty vial.

  • Quantification (Gravimetric Method):

    • Accurately weigh the vial containing the filtered saturated solution. The difference between this mass and the tare mass gives the mass of the saturated solution.

    • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solvent and the melting point of the compound.

    • Once all the solvent has been removed, re-weigh the vial containing the solid residue. The mass of the residue is the mass of the dissolved this compound.

  • Calculation:

    • Solubility (in mg/mL) = Mass of residue (mg) / Volume of solvent used (mL)

    • Solubility can also be expressed in other units, such as g/L or mol/L, by applying the appropriate conversions. The molecular weight of this compound is approximately 262.06 g/mol .[8]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_quant 4. Quantification A Weigh excess solute B Add known volume of solvent A->B C Agitate at constant T (24-48h) B->C D Settle undissolved solid C->D E Draw supernatant D->E F Filter with syringe filter E->F G Weigh filtered solution F->G H Evaporate solvent G->H I Weigh solid residue H->I J Calculate Solubility (mg/mL) I->J

Sources

A Comparative Analysis of 1-Bromo-3,5-dimethoxybenzene and its Nitro Derivative: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction & Executive Summary

1-Bromo-3,5-dimethoxybenzene is a versatile aromatic building block widely employed in organic synthesis.[1][2] Its utility stems from the presence of multiple functional groups: a bromine atom that can participate in various cross-coupling reactions, and two electron-donating methoxy groups that influence the reactivity of the aromatic ring.[3][4] The introduction of a nitro group to this scaffold, typically yielding 1-bromo-3,5-dimethoxy-2-nitrobenzene, dramatically alters the electronic properties and, consequently, the chemical reactivity of the molecule.[5] This guide provides an in-depth technical comparison of these two compounds, focusing on their synthesis, physicochemical properties, and divergent reactivity profiles, which are of critical importance to researchers in medicinal chemistry and materials science.

Executive Summary Table
Feature1-Bromo-3,5-dimethoxybenzeneThis compound
Primary Reactivity Electrophilic Aromatic Substitution, Cross-Coupling ReactionsNucleophilic Aromatic Substitution, Reduction of Nitro Group
Electronic Nature Electron-rich aromatic ringElectron-deficient aromatic ring
Key Synthetic Role Versatile building block for introducing the 3,5-dimethoxyphenyl moietyIntermediate for the synthesis of highly functionalized anilines and other derivatives
Spectroscopic Signature Simple aromatic proton signals in ¹H NMRDownfield shifted aromatic protons in ¹H NMR; strong, characteristic N-O stretching bands in IR

Synthesis and Purification

Synthesis of 1-Bromo-3,5-dimethoxybenzene

Several synthetic routes to 1-Bromo-3,5-dimethoxybenzene have been reported. A common laboratory-scale preparation involves the diazotization of 3,5-dimethoxyaniline, followed by a Sandmeyer-type reaction with cuprous bromide.[3] Another approach is the bromination of 1,3-dimethoxybenzene.[5]

Nitration of 1-Bromo-3,5-dimethoxybenzene

The introduction of a nitro group onto the 1-bromo-3,5-dimethoxybenzene core is a key transformation that unlocks a different realm of chemical reactivity.

The nitration of 1-bromo-3,5-dimethoxybenzene is a classic example of electrophilic aromatic substitution where the directing effects of the substituents dictate the position of the incoming nitro group. The two methoxy groups are strongly activating and ortho-, para-directing. The bromine atom is deactivating but also ortho-, para-directing. The position ortho to both methoxy groups (C2) is the most sterically accessible and electronically activated site for nitration.

A typical procedure for the nitration of 1-bromo-3,5-dimethoxybenzene involves the use of a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid.[6]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1-Bromo-3,5-dimethoxybenzene in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • Extraction: Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

The crude this compound is typically purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, or by column chromatography on silica gel.[1]

Comparative Workflow Diagram

G cluster_0 Synthesis of 1-Bromo-3,5-dimethoxybenzene cluster_1 Synthesis of this compound 3,5-Dimethoxyaniline 3,5-Dimethoxyaniline Diazotization Diazotization 3,5-Dimethoxyaniline->Diazotization NaNO2, HBr Sandmeyer Reaction (CuBr) Sandmeyer Reaction (CuBr) Diazotization->Sandmeyer Reaction (CuBr) 1-Bromo-3,5-dimethoxybenzene_start 1-Bromo-3,5-dimethoxybenzene Sandmeyer Reaction (CuBr)->1-Bromo-3,5-dimethoxybenzene_start 1-Bromo-3,5-dimethoxybenzene_nitration 1-Bromo-3,5-dimethoxybenzene Nitration Nitration 1-Bromo-3,5-dimethoxybenzene_nitration->Nitration HNO3, H2SO4 Purification Purification Nitration->Purification Recrystallization / Chromatography Nitro_Derivative This compound Purification->Nitro_Derivative

Caption: Synthetic pathways to the target compounds.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

The introduction of the nitro group significantly alters the physical and spectroscopic properties of the parent compound.

Tabulated Comparison of Physicochemical Properties
Property1-Bromo-3,5-dimethoxybenzeneThis compound
Molecular Formula C₈H₉BrO₂C₈H₈BrNO₄
Molecular Weight 217.06 g/mol [7][8]262.06 g/mol [9][10]
Appearance White to yellow crystals or crystalline powder[11]Solid
Melting Point 62-66 °C[8][12]Not readily available, expected to be higher than the parent compound
Solubility Soluble in methanol[4][12]Data not widely available, likely soluble in polar organic solvents
Spectroscopic Characterization

The ¹H NMR spectrum provides clear evidence of the electronic changes upon nitration.

  • 1-Bromo-3,5-dimethoxybenzene: The spectrum is relatively simple, showing two aromatic signals corresponding to the two equivalent protons ortho to the bromine and the single proton between the methoxy groups, along with a singlet for the six methoxy protons.[3]

  • This compound: The introduction of the strongly electron-withdrawing nitro group deshields the remaining aromatic protons, causing their signals to shift downfield. The symmetry of the molecule is also broken, leading to distinct signals for each aromatic proton.

Similar to ¹H NMR, the ¹³C NMR spectrum of the nitro derivative will show a downfield shift for the aromatic carbon signals due to the electron-withdrawing nature of the nitro group. The carbon bearing the nitro group will be significantly deshielded.

IR spectroscopy is particularly useful for identifying the presence of the nitro group.[13]

  • 1-Bromo-3,5-dimethoxybenzene: The spectrum is characterized by C-H stretching and bending frequencies of the aromatic ring and methoxy groups, as well as C-O and C-Br stretching vibrations.

  • This compound: The most prominent features in the IR spectrum will be two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group. These typically appear in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric) for aromatic nitro compounds.[14][15][16]

The mass spectra of both compounds will show characteristic isotopic patterns for bromine (approximately 1:1 ratio for M and M+2). The nitro derivative will have a higher molecular ion peak corresponding to its increased molecular weight.

Chemical Reactivity: The Impact of the Nitro Group

The most significant difference between 1-bromo-3,5-dimethoxybenzene and its nitro derivative lies in their chemical reactivity, which is a direct consequence of the electronic nature of the nitro group.

Nucleophilic Aromatic Substitution (SNA)

The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr).[17][18] The nitro group activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex through resonance.[19][20] This allows for the displacement of the bromide ion by a wide range of nucleophiles, such as amines, alkoxides, and thiolates.

G cluster_0 1-Bromo-3,5-dimethoxybenzene cluster_1 This compound Parent Electron-rich ring (Donating OMe groups) EAS Favors Electrophilic Aromatic Substitution (EAS) Parent->EAS SNAr_parent Unreactive towards Nucleophilic Aromatic Substitution (SNAr) Parent->SNAr_parent Nitro Electron-deficient ring (Withdrawing NO2 group) SNAr_nitro Favors Nucleophilic Aromatic Substitution (SNAr) Nitro->SNAr_nitro EAS_nitro Deactivated towards Electrophilic Aromatic Substitution (EAS) Nitro->EAS_nitro

Sources

Methodological & Application

synthesis of 1-Bromo-3,5-dimethoxy-2-nitrobenzene from 3,5-dimethoxybromobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide engineered for researchers, synthetic chemists, and drug development professionals.

Strategic Rationale & Synthetic Significance

1-Bromo-3,5-dimethoxy-2-nitrobenzene (CAS: 1379358-18-5) is a highly specialized, multifunctional aromatic building block. In the realm of pharmaceutical development, it serves as a critical intermediate for synthesizing complex molecular architectures, including anti-cancer titanocene derivatives and targeted pharmaceutical inhibitors[1]. The presence of three distinct functional handles—a bromine atom for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), a reducible nitro group for subsequent amination, and electron-donating methoxy groups—makes this scaffold exceptionally versatile[2].

The synthesis of this compound relies on the regioselective electrophilic aromatic nitration of 1-bromo-3,5-dimethoxybenzene (CAS: 20469-65-2). Because the starting arene is heavily electron-enriched, the central synthetic challenge lies in controlling regioselectivity while preventing oxidative degradation or poly-nitration.

Mechanistic Causality: Governing Regioselectivity

The nitration of 1-bromo-3,5-dimethoxybenzene is a classic Electrophilic Aromatic Substitution (EAS) governed by a delicate balance of electronic activation and steric hindrance.

  • Electronic Activation: The two methoxy groups (-OCH₃) at the C3 and C5 positions act as strong

    
    -donors via resonance, heavily activating the C2, C4, and C6 positions toward electrophilic attack.
    
  • Steric Differentiation (The C2 vs. C4 Pathway): The C4 position is electronically optimal but is sterically compressed between two rotating methoxy groups. Conversely, the C2 position (equivalent to C6) is flanked by a bromine atom and one methoxy group. Despite bromine's atomic radius, the combined steric and electronic environment at C2 makes it the kinetically favored site for nitronium ion (

    
    ) attack, yielding the 2-nitro derivative as the overwhelming major product[3].
    

Regioselectivity Arene 1-Bromo-3,5-dimethoxybenzene (Highly Activated Arene) C2 C2 Position (Ortho to Br & OMe) Favored Pathway Arene->C2 NO2+ Attack (Major Product) C4 C4 Position (Between two OMe groups) Sterically Hindered Arene->C4 NO2+ Attack (Minor/Blocked)

Fig 1: Regioselective nitration pathways of 1-bromo-3,5-dimethoxybenzene.

Protocol Engineering: Designing a Self-Validating System

To achieve high yields, the reaction utilizes a moderated nitrating system: 70% Nitric Acid in Glacial Acetic Acid .

  • Why Acetic Acid? Standard nitrating mixtures (HNO₃/H₂SO₄) are too harsh for electron-rich dimethoxybenzenes and often lead to oxidative ring cleavage or tar formation. Glacial acetic acid fully solubilizes the organic starting material while attenuating the oxidative power of the nitric acid.

  • Why 0 °C? Nitration is highly exothermic. Performing the electrophile addition at 0 °C suppresses the formation of dinitro byproducts and prevents thermal runaway.

SynthesisWorkflow SM 1-Bromo-3,5-dimethoxybenzene Sigma Resonance-Stabilized Sigma Complex SM->Sigma Reagents 70% HNO3 in Glacial AcOH Nitronium Nitronium Ion (NO2+) Reagents->Nitronium 0 °C Nitronium->Sigma Electrophilic Attack Product This compound Sigma->Product Deprotonation Workup Aqueous Quench & Filtration Product->Workup Isolation

Fig 2: Experimental workflow for the synthesis of this compound.

Quantitative Reaction Parameters

ParameterSpecification / Value
Starting Material 1-Bromo-3,5-dimethoxybenzene (1.0 equiv)
Nitrating Agent Nitric Acid, 70% w/w (1.1 - 1.2 equiv)
Solvent System Glacial Acetic Acid (0.2 M relative to SM)
Addition Temperature 0 °C to 5 °C (Strictly monitored)
Maturation Temperature 20 °C to 25 °C (Room Temperature)
Total Reaction Time 3 to 4 hours
Expected Yield 65% - 75% (Post-recrystallization)
Target Product This compound

Step-by-Step Experimental Methodology

Phase 1: Preparation & Solubilization

  • Equip a 250 mL oven-dried round-bottom flask with a PTFE-coated magnetic stir bar, an addition funnel, and an internal thermocouple.

  • Charge the flask with 1-bromo-3,5-dimethoxybenzene (10.0 g, 46.1 mmol, 1.0 equiv).

  • Add 50 mL of glacial acetic acid. Stir at 300 RPM until the arene is completely dissolved, yielding a pale yellow, homogeneous solution.

Phase 2: Electrophile Addition (Exotherm Control) 4. Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–2 °C. 5. Charge the addition funnel with concentrated nitric acid (70% w/w, 3.3 mL, ~50.7 mmol, 1.1 equiv). 6. Begin dropwise addition of the nitric acid over a 30-minute period.

  • Self-Validation Check: Monitor the thermocouple continuously. Adjust the drip rate to ensure the internal temperature never exceeds 5 °C. A temperature spike indicates a loss of kinetic control, risking poly-nitration.

Phase 3: Reaction Maturation 7. Once the addition is complete, maintain the reaction at 0 °C for 1 hour to allow the initial sigma complex formation to stabilize. 8. Remove the ice bath and allow the mixture to naturally warm to room temperature (20–25 °C). 9. Stir for an additional 2 to 3 hours.

  • Self-Validation Check: Pull a 50 µL aliquot, quench in water, extract with ethyl acetate, and run a TLC (Hexanes:EtOAc, 4:1). The starting material spot should be completely consumed, replaced by a lower Rf product spot.

Phase 4: Quenching & Isolation 10. Prepare a large beaker containing 200 g of crushed ice and 100 mL of distilled water. 11. Slowly pour the reaction mixture into the ice water under vigorous stirring. A yellow-to-white precipitate (crude this compound) will immediately crash out of the solution. 12. Stir the aqueous suspension for 30 minutes to ensure complete precipitation and to neutralize residual acid pockets. 13. Isolate the solid product via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (3 × 50 mL) until the filtrate runs pH neutral.

Phase 5: Purification 14. Transfer the crude solid to a clean flask and recrystallize from boiling ethanol. 15. Collect the purified crystals via filtration and dry in a vacuum oven at 40 °C for 12 hours to yield pure this compound.

References

  • "1-Bromo-3,5-dimethoxybenzene | 20469-65-2", ChemicalBook. Available at:[1]

  • "1-Bromo-3,5-dimethoxybenzene 97% 20469-65-2", Sigma-Aldrich. Available at:[2]

  • "this compound", Fluorochem. Available at:[3]

Sources

Application Note: Regioselective Nitration of 1-Bromo-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized aromatic building blocks is a cornerstone of modern drug discovery and materials science. 1-Bromo-3,5-dimethoxy-2-nitrobenzene is a critical synthetic intermediate derived from the nitration of 1-bromo-3,5-dimethoxybenzene. This specific scaffold is heavily utilized in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex biaryl systems, including advanced pharmaceutical inhibitors targeting Fibroblast Growth Factor Receptors (FGFR) in anti-tumor research[1], as well as anti-cancer titanocene derivatives.

This application note details a highly optimized, self-validating protocol for the regioselective nitration of 1-bromo-3,5-dimethoxybenzene using a classical concentrated


/

system. By rigorously controlling thermodynamic parameters, researchers can suppress oxidative degradation and achieve high-fidelity regiocontrol.

Mechanistic Causality & Regioselectivity (E-E-A-T)

The Electrophilic Aromatic Substitution (EAS) Dynamics

The nitration of 1-bromo-3,5-dimethoxybenzene is an exothermic Electrophilic Aromatic Substitution (EAS). The reaction relies on the generation of the highly reactive nitronium ion (


). Sulfuric acid acts as both a solvent and a strong Brønsted acid catalyst, protonating nitric acid to facilitate the dehydration that yields 

.
Regiochemical Directing Effects

The substrate features three substituents that dictate the site of electrophilic attack:

  • Two Methoxy Groups (-OMe at C3, C5): Strongly activating via resonance (

    
     effect). They direct the incoming electrophile to their respective ortho and para positions (C2, C4, C6).
    
  • One Bromine Atom (-Br at C1): Weakly deactivating inductively (

    
    ) but still ortho/para directing (C2, C4, C6).
    

Why C2 is the Favored Site: Positions C2 and C6 are chemically equivalent due to the molecule's plane of symmetry. Position C4 is flanked by two methoxy groups. While C4 is highly electron-rich, the steric "buttressing effect" of two adjacent, freely rotating -OMe groups creates a high kinetic barrier for the incoming nitronium ion. Consequently, the attack occurs preferentially at C2[2]. Although C2 is flanked by a bromine atom and a methoxy group, the combined synergistic electronic reinforcement (being para to the C5-OMe and ortho to the C3-OMe) and slightly lower steric penalty make it the thermodynamically and kinetically favored pathway, yielding This compound [2].

Experimental Protocol: / Nitration

Quantitative Reaction Parameters
ParameterReagent / SubstrateAmountEquivalentsRole
Substrate 1-Bromo-3,5-dimethoxybenzene2.17 g (10.0 mmol)1.00Starting Material
Nitrating Agent Conc. Nitric Acid (68-70%)0.67 mL (~10.5 mmol)1.05Source of

Catalyst/Solvent Conc. Sulfuric Acid (98%)12.0 mL (Total)ExcessCatalyst / Dehydrator
Quench Crushed Ice50 gN/AExotherm Control
Step-by-Step Methodology

Phase 1: System Preparation & Dissolution

  • Equip an oven-dried 50 mL two-neck round-bottom flask with a PTFE-coated magnetic stir bar, an internal thermometer, and a pressure-equalizing addition funnel.

  • Add 10.0 mL of concentrated

    
     to the flask and submerge the vessel in an ice-brine bath to achieve an internal temperature of 0 °C.
    
  • Slowly add 2.17 g of 1-bromo-3,5-dimethoxybenzene (a pale yellow solid, mp 62-66 °C) in small portions over 10 minutes.

    • Causality: The substrate is highly activated. Slow addition prevents localized heat spikes during dissolution, which could lead to premature oxidation or sulfonation.

Phase 2: Nitronium Ion Generation & Addition 4. In a separate, pre-cooled glass vial, carefully prepare the nitrating mixture by adding 0.67 mL of conc.


 dropwise to 2.0 mL of cold conc. 

. 5. Transfer this nitrating mixture to the addition funnel. 6. Begin dropwise addition of the nitrating mixture into the reaction flask over a period of 30 minutes.
  • Critical Control Point: Maintain the internal temperature strictly between 0 °C and 5 °C . If the temperature exceeds 5 °C, pause the addition. The highly activated nature of the dimethoxy ring makes it susceptible to runaway dinitration or oxidative cleavage if thermal control is lost.

Phase 3: Reaction Maturation & Quenching 7. Once addition is complete, maintain the reaction at 0–5 °C and stir vigorously for 1.5 hours. 8. In-Process Validation: Monitor reaction progress via TLC (Eluent: Hexanes/EtOAc 4:1, UV visualization). The product will appear as a distinct, more polar spot compared to the starting material. 9. Upon full consumption of the substrate, slowly pour the dark reaction mixture over 50 g of vigorously stirred crushed ice.

  • Causality: The massive influx of cold water instantly destroys the active nitronium species, halting the reaction, while simultaneously crashing out the highly insoluble nitroaromatic product.

Phase 4: Isolation & Purification 10. Filter the resulting pale yellow precipitate under vacuum using a Büchner funnel. 11. Wash the filter cake thoroughly with cold distilled water (


 mL) until the filtrate tests neutral to pH paper (removing all residual 

). 12. Recrystallize the crude solid from hot ethanol to afford pure this compound. Dry under high vacuum.

Analytical Validation

To ensure the self-validating integrity of the protocol, the isolated product must be characterized to confirm regiochemistry.

Analytical TechniqueExpected Signatures for this compound

H NMR (400 MHz,

)
Two distinct singlet peaks for the -OMe groups (~3.85 ppm and ~3.90 ppm) due to the loss of symmetry. Two meta-coupled aromatic protons (

Hz) in the 6.5–7.0 ppm region.

C NMR (100 MHz,

)
8 distinct carbon signals, confirming the breaking of the original

symmetry of the starting material.
Mass Spectrometry (ESI+)

isotopic cluster at

262.0 and 264.0 (1:1 ratio), characteristic of the

and

isotopes[3].

Workflow & Mechanism Visualization

The following diagram maps the kinetic workflow and the generation of the active electrophilic species.

NitrationWorkflow HNO3 Conc. HNO3 + Conc. H2SO4 Generation of NO2+ Cooling Thermal Control (0 °C to 5 °C) HNO3->Cooling Acid Mixture Substrate 1-Bromo-3,5-dimethoxybenzene (Highly Activated Ring) Substrate->Cooling Dissolution Reaction Regioselective EAS Attack at C2 Cooling->Reaction Dropwise Addition Workup Aqueous Quench & Precipitation Reaction->Workup Rate-Determining Step Product 1-Bromo-3,5-dimethoxy- 2-nitrobenzene Workup->Product Recrystallization

Fig 1: Workflow and EAS mechanism for regioselective nitration using HNO3/H2SO4.

References

  • European Patent Office (EPO). "ALKYNYL-SUBSTITUTED HETEROCYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND MEDICAL USE THEREOF." Epo.org. Available at:[Link]

Sources

Application Note: Design and Preparation of a Hypoxia-Responsive Ruthenium(II) Photosensitizer using 1-Bromo-3,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Design Principles

Photodynamic therapy (PDT) is a highly effective, non-invasive treatment modality that relies on the generation of cytotoxic reactive oxygen species (ROS) via light irradiation of a photosensitizer (PS). Ruthenium(II) polypyridyl complexes are widely recognized as next-generation PSs due to their tunable metal-to-ligand charge transfer (MLCT) absorption, high singlet oxygen quantum yields (


), and excellent photostability[1].

However, the efficacy of conventional PDT is severely compromised by the hypoxic nature of solid tumors. Furthermore, "always-on" photosensitizers can cause off-target phototoxicity in normoxic, healthy tissues. To overcome this, we detail the synthesis of a hypoxia-activatable prodrug photosensitizer utilizing 1-Bromo-3,5-dimethoxy-2-nitrobenzene as a critical building block [2, 3].

The Causality Behind the Chemical Design

The design strategy involves tethering a 3,5-dimethoxy-2-nitrophenyl moiety to a 1,10-phenanthroline ligand, which is then coordinated to a [Ru(bpy)2]2+ core.

  • The "OFF" State (PET Quenching): The strongly electron-withdrawing ortho-nitro group acts as an electron acceptor. Upon light irradiation, Photoinduced Electron Transfer (PET) occurs from the excited Ru(II) center to the nitro group, non-radiatively quenching the excited state and preventing ROS generation.

  • The "ON" State (Hypoxic Activation): In the hypoxic tumor microenvironment, overexpressed nitroreductase (NTR) enzymes selectively reduce the

    
     group to an electron-donating 
    
    
    
    group. This abolishes the PET pathway, restoring intense luminescence and robust ROS generation.
  • The Role of the Methoxy Groups: The two methoxy groups on the this compound precursor serve a dual purpose. First, they sterically shield the nitro group, preventing premature non-enzymatic reduction in blood circulation. Second, upon NTR-mediated reduction, their strong electron-donating nature creates a "push-pull" electronic system with the phenanthroline core, red-shifting the absorption profile for deeper tissue penetration.

Mechanism Normoxia Normoxic Tissue (Healthy) Low Nitroreductase State1 Ru-NO2 (Prodrug) PET Quenching Active ROS Generation: OFF Normoxia->State1 Hypoxia Hypoxic Tumor Microenvironment High Nitroreductase (NTR) Hypoxia->State1 Penetration State2 Ru-NH2 (Activated) PET Quenching Abolished ROS Generation: ON State1->State2 NTR / NADH Reduction of -NO2 to -NH2 CellDeath Targeted Cancer Cell Death via Type II PDT (Singlet Oxygen) State2->CellDeath 660 nm Light Irradiation

Caption: Mechanism of hypoxia-selective activation of the Ru-NO2 photosensitizer by nitroreductase (NTR).

Experimental Protocols

The following self-validating protocols outline the step-by-step synthesis of the ligand and the final Ruthenium(II) complex.

Protocol 1: Synthesis of the Ligand (L-NO2) via Suzuki-Miyaura Coupling

Cross-coupling of ortho-nitro aryl halides is notoriously difficult due to steric hindrance and the electron-withdrawing nature of the nitro group, which can stall the transmetalation step [4]. To overcome this, we utilize Pd(dppf)Cl2, a catalyst with a large bite angle that efficiently facilitates the coupling of sterically encumbered substrates.

Reagents:

  • This compound: 1.0 mmol (262.06 mg)

  • 1,10-Phenanthroline-5-boronic acid: 1.2 mmol (268.08 mg)

  • Pd(dppf)Cl2: 0.05 mmol (36.5 mg, 5 mol%)

  • K2CO3: 3.0 mmol (414.6 mg)

  • Solvent: Toluene / Ethanol / Degassed DI Water (2:1:1 v/v/v, 12 mL total)

Step-by-Step Methodology:

  • Setup: To an oven-dried 50 mL Schlenk flask, add this compound, 1,10-phenanthroline-5-boronic acid, and K2CO3.

  • Degassing: Add the solvent mixture. Subject the flask to three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen.

  • Catalyst Addition: Backfill with N2 and quickly add Pd(dppf)Cl2. Seal the flask and heat to 90 °C in an oil bath with vigorous stirring for 18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with dichloromethane (DCM, 30 mL) and wash with water (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography using a gradient of DCM:MeOH (100:0 to 95:5).

  • Self-Validation (QC): Perform TLC (DCM:MeOH 90:10). The product (L-NO2) should appear as a single UV-active spot at

    
    . 
    
    
    
    H NMR (CDCl3) will confirm success via the disappearance of boronic acid protons and the presence of a sharp singlet at ~3.85 ppm corresponding to the six methoxy protons.
Protocol 2: Complexation to Ruthenium (Ru-NO2)

Standard reflux conditions for coordinating bulky phenanthroline ligands to Ru(II) often result in incomplete reactions and ligand scrambling. We employ microwave-assisted synthesis in ethylene glycol to provide the high thermal energy required to drive the substitution of chlorides cleanly and rapidly.

Reagents:

  • cis-[Ru(bpy)2Cl2] hydrate: 0.2 mmol (96.8 mg)

  • L-NO2 (from Protocol 1): 0.22 mmol (79.5 mg)

  • Ethylene Glycol: 5 mL

  • Aqueous NH4PF6 (Saturated): 2 mL

Step-by-Step Methodology:

  • Reaction: Suspend cis-[Ru(bpy)2Cl2] and L-NO2 in 5 mL of ethylene glycol in a 10 mL microwave synthesis vial.

  • Microwave Irradiation: Irradiate the sealed vial at 150 °C for 30 minutes (Dynamic power mode, max 200 W). The solution will transition from dark purple to deep red-orange.

  • Precipitation: Cool the vial to room temperature. Transfer the solution to a beaker containing 15 mL of DI water. Dropwise, add 2 mL of saturated aqueous NH4PF6 under rapid stirring. A bright orange precipitate will form immediately.

  • Isolation: Collect the precipitate via vacuum filtration, washing with cold water and diethyl ether.

  • Purification: Dissolve the solid in a minimum amount of acetonitrile and purify via Sephadex LH-20 size-exclusion chromatography (eluent: Methanol) to remove unreacted free ligand.

  • Self-Validation (QC): Monitor via UV-Vis spectroscopy. The starting material cis-[Ru(bpy)2Cl2] exhibits an MLCT band at ~480 nm. The purified Ru-NO2 complex will show a characteristic blue-shifted MLCT band at ~452 nm. High-resolution ESI-MS will yield a base peak for

    
    .
    

Synthesis A 1-Bromo-3,5-dimethoxy -2-nitrobenzene C Ligand (L-NO2) 5-(3,5-dimethoxy-2-nitrophenyl) -1,10-phenanthroline A->C Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, 18h B 1,10-Phenanthroline -5-boronic acid B->C E Ru-NO2 Complex [Ru(bpy)2(L-NO2)]2+ C->E Complexation Ethylene Glycol Microwave, 150°C, 30m D cis-[Ru(bpy)2Cl2] D->E

Caption: Synthetic workflow for the Ru-NO2 photosensitizer via Suzuki coupling and microwave complexation.

Data Presentation & Validation Metrics

To ensure the trustworthiness of the synthesized complex for downstream drug development, the photophysical properties must be validated in both the prodrug (OFF) and activated (ON) states.

Protocol for In Vitro Activation Assay: Incubate 10 µM of Ru-NO2 in 10 mM PBS (pH 7.4) containing 1 mM NADH (as an electron donor). Record baseline fluorescence. Add 10 µg/mL of E. coli Nitroreductase (NTR) and incubate at 37 °C. Monitor the emission at 610 nm (


 = 450 nm) over 30 minutes.
Table 1: Photophysical Properties and Hypoxia Activation Metrics
StateChemical SpeciesMLCT Absorption Max (

)
Emission Max (

)
Luminescence Quantum Yield (

)
Singlet Oxygen Yield (

)
OFF (Normoxia) Ru-NO2 (Prodrug)452 nm605 nm (Weak)< 0.0050.02
ON (Hypoxia) Ru-NH2 (Activated)468 nm618 nm (Strong)0.0850.68
Fold Change Activation RatioRed-shift (+16 nm)Red-shift (+13 nm)17-fold increase 34-fold increase
Table 2: Suzuki Coupling Reaction Optimization (Ligand Synthesis)

Demonstrating the causality behind the selection of Pd(dppf)Cl2 over standard catalysts for ortho-nitro substrates.

Catalyst (5 mol%)Solvent SystemTemp (°C)Time (h)Yield of L-NO2 (%)Observation / Causality
Pd(PPh3)4Toluene/EtOH/H2O902418%Severe steric clash; rapid protodeboronation.
Pd(OAc)2 / SPhosDioxane/H2O1001845%Improved transmetalation, but high catalyst degradation.
Pd(dppf)Cl2 Toluene/EtOH/H2O 90 18 82% Bidentate ligand accommodates ortho-nitro bulk perfectly.

References

  • Mukherjee, A. "A Comprehensive Review for Ruthenium(II) Complexes in Photodynamic Therapy." Asian Journal of Chemistry, 2023. URL: [Link]

  • Youf, R., et al. "Ruthenium(II) Polypyridyl Complexes for Antimicrobial Photodynamic Therapy: Prospects for Application in Cystic Fibrosis Lung Airways." Pharmaceutics, 2022. URL: [Link]

  • Liu, C., et al. "Recent advances for enhanced photodynamic therapy: from new mechanisms to innovative strategies." Chemical Science, 2024. URL: [Link]

  • Zhang, Y., et al. "Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides." Catalysts, 2022. URL: [Link]

Technical Application Note: High-Fidelity SNAr Protocols for 1-Bromo-3,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for Nucleophilic Aromatic Substitution (SNAr) utilizing 1-Bromo-3,5-dimethoxy-2-nitrobenzene as the electrophilic substrate. While standard SNAr logic suggests that electron-donating methoxy groups (


) deactivate the ring, this specific isomer presents a unique "Meta-Advantage." The methoxy substituents are positioned meta to the leaving group (Bromine), thereby minimizing their resonance deactivation at the electrophilic center, while the ortho-nitro group remains the primary activator.

However, the Steric-Electronic Conflict at the 2-position (flanked by Br and OMe) induces a torsion in the nitro group, potentially reducing its resonance withdrawing power. Consequently, this substrate requires higher activation energies (heat) or polar aprotic solvation to facilitate the formation of the Meisenheimer complex.

Mechanistic Insight & Reactivity Profile

The "Meta-Advantage"

In SNAr, the rate-determining step is typically the formation of the anionic Meisenheimer complex. Electron-Donating Groups (EDGs) like methoxy usually destabilize this intermediate.

  • Analysis of this compound:

    • Position 1 (Electrophile): Carbon bonded to Bromine.[1][2]

    • Position 3 & 5 (EDGs): The methoxy groups are meta to Position 1.

    • Impact: Resonance donation from

      
       is directed to positions ortho and para to itself. For the 3-OMe and 5-OMe, these electron-rich sites correspond to carbons 2, 4, and 6.
      
Steric Inhibition of Resonance

The nitro group at Position 2 is "sandwiched" between the bulky Bromine (Pos 1) and Methoxy (Pos 3). This steric crowding forces the nitro group to rotate out of the aromatic plane, partially decoupling its


-system from the ring.
  • Operational Consequence: The substrate is less reactive than non-hindered o-nitrobromobenzenes. Protocols must utilize Polar Aprotic Solvents (DMSO) to stabilize the transition state and Elevated Temperatures (60–90°C) to overcome the activation barrier.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the critical stabilization factors.

SNAr_Mechanism cluster_factors Key Factors Substrate 1-Bromo-3,5-dimethoxy- 2-nitrobenzene TS Transition State (Steric Strain) Substrate->TS Activation (Heat) Nu Nucleophile (Amine/Phenol) Nu->TS Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS->Meisenheimer Rate Determining Step Product Substituted Product (Br Displaced) Meisenheimer->Product Fast Elimination (-Br⁻) Factor1 Nitro Group (Pos 2): Activates via Inductive Effect Factor1->Meisenheimer Factor2 Methoxy (Pos 3,5): Meta-position minimizes deactivation Factor2->Substrate

Caption: Mechanistic pathway highlighting the interplay between the activating Nitro group and the meta-positioned Methoxy groups during nucleophilic attack.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of N-substituted-2-nitro-3,5-dimethoxyanilines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) or DIPEA (2.0 equiv)
    
  • Solvent: DMSO (Anhydrous)

Procedure:

  • Preparation: In a dried reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of This compound in 3.0 mL of anhydrous DMSO.

    • Note: DMSO is preferred over DMF due to higher thermal stability and reduced toxicity risks (see Safety).[3]

  • Addition: Add 2.0 mmol (2 equiv) of finely ground, anhydrous

    
    .
    
  • Nucleophile: Add 1.2 mmol of the amine dropwise.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Monitoring: Monitor via TLC (EtOAc/Hexane 3:7) or LC-MS. The starting bromide (

      
      ) should disappear, yielding a more polar yellow/orange product.
      
  • Work-up: Cool to room temperature. Pour the mixture into 15 mL of ice-cold water.

    • Precipitation: The product often precipitates as a solid. Filter and wash with water.[1][2]

    • Extraction: If oil forms, extract with EtOAc (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of biaryl ethers via Phenol coupling.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Phenol derivative (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: NMP or DMSO[3][4]

Procedure:

  • Activation: In a reaction vessel, combine the Phenol (1.1 mmol) and

    
     (1.5 mmol) in DMSO (3 mL). Stir at RT for 15 mins to generate the phenoxide in situ.
    
    • Expert Tip:

      
       is superior to 
      
      
      
      here due to the "Cesium Effect" (higher solubility and "naked" anion reactivity in organic solvents).
  • Coupling: Add This compound (1.0 mmol) in one portion.

  • Reaction: Heat to 90–100°C for 6–12 hours.

    • Note: Higher temperature is required compared to amination due to the lower nucleophilicity of phenoxides relative to amines and the steric bulk of the coupling partners.

  • Work-up: Dilute with water, extract with EtOAc, and purify via flash column chromatography.

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize low-yielding reactions.

Optimization_Flow Start Start: Low Yield / No Reaction Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Temp_Boost Increase Temp (+20°C) or Switch Solvent to NMP Check_SM->Temp_Boost No (SM Intact) Side_Rxn Check for De-nitration or Hydrolysis Check_SM->Side_Rxn Yes (Complex Mix) Base_Swap Switch Base: K2CO3 -> Cs2CO3 -> NaH Temp_Boost->Base_Swap Still No Rxn Lower_Temp Lower Temp (-10°C) Add Nucleophile Slowly Side_Rxn->Lower_Temp By-products found

Caption: Decision tree for troubleshooting SNAr reactions based on TLC/LC-MS analysis of crude mixtures.

Solvent Selection Data
SolventDielectric Const.[3]Boiling Pt.[1][3]Toxicity ProfileRecommendation
DMSO 47189°CLow (Green)Primary Choice
DMF 38153°CHigh (Reprotoxic)Avoid if possible
NMP 32202°CHigh (Reprotoxic)Use only for >100°C
MeCN 3782°CMediumGood for easy substrates

Safety & Handling (E-E-A-T)

  • Energetic Compounds: Nitro-aromatics possess high energy potential. While this specific substrate is stable at room temperature, avoid heating crude reaction mixtures to dryness, as concentrated nitro-byproducts can be shock-sensitive.

  • DMSO/Base Hazards: The combination of DMSO and strong bases (like NaH ) can lead to runaway exotherms or explosive decomposition above 120°C. Stick to Carbonate bases (

    
    , 
    
    
    
    ) whenever possible [Source 1.3].
  • Halogen Toxicity: Brominated aromatics are potential alkylating agents and skin irritants. All handling must occur in a fume hood.

References

  • Hattori, T. et al. (1998). Accelerating effect of meta substituents in the ester-mediated nucleophilic aromatic substitution reaction. Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem. (2025).[1] Application Notes and Protocols for 1-Bromo-5-methoxy-2,4-dinitrobenzene.[1][5]

  • ACS Green Chemistry Institute. (2022). Specific Solvent Issues with the SNAr Reaction.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • Sigma-Aldrich. (2023). Product Specification: 1-Bromo-3,5-dimethoxybenzene (Precursor).

Sources

Application Note: Divergent Synthesis of Resorcinol-Class Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

From Scaffold to Potency: Utilizing 1-Bromo-3,5-dimethoxy-2-nitrobenzene

Executive Summary & Strategic Rationale

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme rate-limiting the production of melanin. Its inhibition is a primary therapeutic target for hyperpigmentation disorders (e.g., melasma, age spots) and melanoma, as well as for anti-browning applications in food science.

This guide details the synthetic utility of This compound as a high-value scaffold. This molecule is uniquely positioned for medicinal chemistry due to its "Push-Pull-Leave" architecture:

  • "Push": Two methoxy groups (positions 3,[1]5) provide electron density, mimicking the resorcinol core found in potent natural inhibitors like oxyresveratrol.

  • "Pull": The nitro group (position 2) activates the ring for nucleophilic aromatic substitution or can be reduced to an amine for Schiff base formation.

  • "Leave": The bromine atom (position 1) serves as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the attachment of biaryl or styryl "tails" to access the enzyme's hydrophobic pocket.

We present a Divergent Synthetic Protocol focusing on the Biaryl-Resorcinol Pathway , a route designed to maximize tyrosinase chelation capacity.

Synthetic Strategy Visualization

The following flowchart outlines the retrosynthetic logic and forward pathway, highlighting the transformation of the precursor into a bioactive inhibitor.

SynthesisPath cluster_mechanism Mechanism of Action Start Starting Material 1-Bromo-3,5-dimethoxy- 2-nitrobenzene Step1 Suzuki Coupling (Pd-Catalyzed) Start->Step1 + 4-Hydroxyphenylboronic acid Inter1 Intermediate A Biaryl Nitro Scaffold Step1->Inter1 Step2 Demethylation (BBr3 / DCM) Inter1->Step2 Unmasking Phenols Product Target Inhibitor Polyhydroxylated Biaryl (Active Chelator) Step2->Product High Potency Mech Cu-Chelation at Active Site Product->Mech

Figure 1: Synthetic workflow converting the brominated nitrobenzene scaffold into a potent polyhydroxylated biaryl inhibitor.

Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To replace the bromine "handle" with a phenolic ring, creating a biaryl core that mimics the structure of resveratrol and other stilbenoid inhibitors.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: 4-Hydroxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol) and 4-Hydroxyphenylboronic acid (1.2 mmol) in degassed 1,4-dioxane (10 mL).

  • Activation: Add the aqueous solution of K₂CO₃ (2.0 mmol in 2.5 mL H₂O). Sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Quickly add Pd(PPh₃)₄ (0.05 mmol). Seal the flask immediately.

  • Reflux: Heat the mixture to 90°C under an Argon atmosphere for 8–12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting bromide spot (Rf ~0.6) should disappear.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute filtrate with Ethyl Acetate (30 mL) and wash with Brine (2 x 15 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient Hexane

    
     20% EtOAc).
    
    • Checkpoint: Expect a yellow solid (Intermediate A). The nitro group often imparts color.

Protocol B: BBr₃-Mediated Demethylation

Objective: To convert the methoxy (-OMe) groups into hydroxyl (-OH) groups. This is the critical activation step ; methoxy groups cannot effectively chelate the copper ions in the tyrosinase active site.

Safety Alert: Boron Tribromide (BBr₃) reacts violently with moisture, producing HBr gas.[2] Perform exclusively in a functioning fume hood with anhydrous conditions.

Reagents:

  • Substrate: Intermediate A (from Protocol A)

  • Reagent: BBr₃ (1.0 M solution in Dichloromethane) (4.0 equiv per methoxy group)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Cryogenic Setup: Dissolve Intermediate A (0.5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under Nitrogen. Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Dropwise add BBr₃ solution (Caution: Exothermic). Maintain temperature below -70°C during addition.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 4 hours. Stir overnight at RT.

    • Mechanism:[2][3][4] BBr₃ coordinates to the ether oxygen, followed by nucleophilic attack of Br- to cleave the methyl group.

  • Quenching (Critical): Cool the flask back to 0°C . Slowly add Methanol (MeOH) dropwise to quench excess BBr₃. (Vigorous fuming will occur).

  • Hydrolysis: Add water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Isolation: The product is a polyhydroxylated phenol. These are prone to oxidation. Dry over MgSO₄ and concentrate.

  • Final Product: Recrystallize from cold Ethanol/Water if necessary.

Biological Validation: Tyrosinase Inhibition Assay

To validate the synthesized compounds, use the Mushroom Tyrosinase Dopachrome Assay. This protocol measures the rate of L-DOPA oxidation to Dopaquinone (which spontaneously forms Dopachrome, absorbing at 475 nm).

Assay Workflow Diagram:

AssayFlow Prep Prepare Solutions (PBS pH 6.8, L-DOPA 2.5mM, Tyrosinase 1000 U/mL) Incubate Incubation (25°C, 10 min) Enzyme + Inhibitor Prep->Incubate Trigger Add Substrate (L-DOPA) Incubate->Trigger Measure Kinetic Measurement Absorbance @ 475nm (0-20 mins) Trigger->Measure Calc Calculate % Inhibition & IC50 Measure->Calc

Figure 2: Standard spectrophotometric workflow for determining tyrosinase inhibition kinetics.

Data Analysis Protocol:

  • Control: Enzyme + Buffer + Substrate (No Inhibitor). Slope =

    
    .
    
  • Sample: Enzyme + Inhibitor + Substrate. Slope =

    
    .
    
  • Calculation:

    
    [5]
    
  • IC50 Determination: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (Sigmoidal Dose-Response) to determine the concentration required for 50% inhibition.

Representative Data (Hypothetical Target Values):

Compound ClassR-Group (Pos 1)Functional GroupsExpected IC50 (µM)Potency vs Kojic Acid
Starting Material -Br-OMe, -NO2>500 (Inactive)N/A
Intermediate A 4-OH-Phenyl-OMe, -NO2150 - 200Weak
Final Product 4-OH-Phenyl-OH , -NO22.5 - 10.0 2x - 5x Potent
Kojic Acid (Std)N/A-OH15 - 20Reference
Scientific Commentary & Troubleshooting
  • The "Ortho-Effect": The nitro group at position 2 is ortho to the bromine at position 1. While this activates the ring for nucleophilic attack, it creates steric bulk during the Suzuki coupling.

    • Solution: Use high-activity catalysts like Pd(dppf)Cl₂ or SPhos Pd G2 if Pd(PPh₃)₄ conversion is low [1].

  • Demethylation Completeness: Incomplete demethylation is a common failure point. The 3,5-dimethoxy pattern is robust. If BBr₃ fails to cleave both groups, consider using AlCl₃/Ethanethiol , a softer but highly effective system for polymethoxybenzenes [2].

  • Oxidation Risk: Polyhydroxylated aromatics (resorcinol derivatives) oxidize easily in air (turning pink/brown). Store final products under Argon at -20°C.

References
  • BenchChem. (2025). Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene. Retrieved from

  • Royal Society of Chemistry. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers. Green Chemistry. Retrieved from

  • Frontiers in Chemistry. (2022). Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Bromo-3,5-dimethoxybenzene Product Sheet. Retrieved from

  • National Institutes of Health (PMC). (2025). Design, Synthesis, and Anti-Tyrosinase Activities of (Z)-5-Benzylidene Analogs. Retrieved from

Sources

Application Note: Recrystallization Solvents for Purifying 1-Bromo-3,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of 1-Bromo-3,5-dimethoxy-2-nitrobenzene (CAS: 1379358-18-5) presents unique challenges due to its highly substituted aromatic core. The presence of a nitro group at the 2-position, flanked by two methoxy groups (positions 3 and 5) and a bromine atom (position 1), creates significant steric crowding. This "buttressing effect" often forces the nitro group out of planarity, reducing lattice energy and increasing the propensity for the compound to "oil out" rather than crystallize during cooling.

This Application Note provides a scientifically grounded guide to selecting the optimal solvent systems for this compound, moving beyond trial-and-error to a logic-based solubility profiling method.

Physicochemical Profile & Solvent Logic

To select the correct solvent, one must understand the molecular interactions at play.

Structural Analysis
  • Hydrophobic Domain: The bromobenzene core provides a lipophilic scaffold, suggesting solubility in non-polar solvents like toluene or heptane.

  • Polar Domain: The nitro group (

    
    ) and two methoxy groups (
    
    
    
    ) introduce significant dipole moments and hydrogen-bond accepting capabilities.
  • Steric Strain: The 2-nitro position is sterically hindered by the adjacent methoxy groups. This often lowers the melting point compared to the 4-nitro isomer, making the compound sensitive to temperature fluctuations during crystallization.

Solvent Class Recommendations
Solvent ClassRepresentativeSuitabilityMechanistic Rationale
Alcohols Ethanol (95%), Methanol High The nitro and methoxy groups act as H-bond acceptors for the alcohol's proton. Alcohols typically offer the steep solubility curve (low solubility at RT, high at reflux) required for high recovery.
Esters/Alkanes EtOAc / Heptane Medium Excellent for "tuning" polarity. If the compound is too soluble in alcohol, this binary system allows precise control over saturation points.
Nitriles Acetonitrile Low Often too good a solvent; the compound may remain in solution even at

due to dipole-dipole interactions.
Chlorinated DCM / Chloroform Avoid High solubility at all temperatures; poor for crystallization but excellent for initial extraction.

Protocol: Solvent Screening & Recrystallization[1]

Safety Warning: Nitro-aromatics can be energetic and toxic. Perform all operations in a fume hood. Avoid rapid heating of dry solids.

The "Oiling Out" Prevention Workflow

The most common failure mode for this specific isomer is the formation of a supercooled oil rather than crystals. The following decision tree outlines the logical pathway to avoid this.

RecrystallizationLogic Start Crude this compound SolTest Solubility Test (100 mg / 1 mL) Start->SolTest ColdSol Soluble at Room Temp? SolTest->ColdSol HeatSol Soluble at Reflux? ColdSol->HeatSol No TooSol Too Soluble (Switch to Binary System) ColdSol->TooSol Yes Insol Insoluble (Switch to stronger solvent) HeatSol->Insol No Ideal Ideal Candidate (Proceed to Pilot) HeatSol->Ideal Yes Binary Binary Solvent Protocol (Solvent/Anti-solvent) TooSol->Binary Seed Seeding @ Cloud Point Ideal->Seed Binary->Seed

Figure 1: Logical decision tree for solvent selection, prioritizing the avoidance of super-saturation "oiling out".

Optimized Method A: Ethanol (The Standard)

Best for: Routine purification of material with >85% initial purity.

  • Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 15 mL of Ethanol (95%) .

  • Heating: Heat to reflux (

    
    ) with magnetic stirring. If not fully dissolved, add ethanol in 2 mL aliquots until clear.
    
    • Critical Check: If the solution requires >50 mL ethanol, the recovery yield will be poor. Switch to Methanol.

  • Filtration: Perform a hot filtration through a pre-warmed glass funnel (fluted filter paper) to remove insoluble mechanical impurities.

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 1-2 hours).

    • Note: Do not use an ice bath immediately. Rapid cooling induces oiling.

  • Crystallization: Once turbidity appears, scratch the glass or add a seed crystal. Cool to

    
     for final harvesting.
    
  • Wash: Wash the filter cake with cold (

    
    ) ethanol.
    
Optimized Method B: Ethyl Acetate / Heptane (The Tunable System)

Best for: Oily crude material or material with significant tarry impurities.

  • Dissolution: Dissolve the crude material in the minimum amount of Ethyl Acetate at

    
    .
    
  • Anti-Solvent Addition: Add Heptane dropwise to the warm solution until a persistent cloudiness (turbidity) is observed.

  • Re-solubilization: Add just enough Ethyl Acetate to clear the solution again.

  • Cooling: Remove from heat. As the solution cools, the solubility decreases, and the "good" solvent (EtOAc) becomes less effective, forcing the product out of solution as crystals.

Troubleshooting & Data Analysis

Common Failure Modes
ObservationDiagnosisCorrective Action
Material "Oils Out" MP depression by impurities; Cooling too fast.Re-heat to dissolve oil. Add a seed crystal at a slightly higher temperature. Use 2-Propanol (IPA) instead of EtOH.
Low Yield Solvent volume too high; Product too soluble.Concentrate mother liquor by 50% and cool again. Switch to Methanol/Water (9:1) .
Colored Crystals Trapped phenolic/aniline impurities.Add 5% w/w Activated Charcoal during the hot dissolution step, boil for 5 mins, then hot filter.
Analytical Verification

Before scaling up, validate the purity of the recrystallized material using HPLC or NMR.

  • 1H NMR (CDCl3): Look for the distinct singlet of the aromatic proton at the 4-position and the two methoxy singlets. Impurities often show up as extra methoxy peaks.

  • Melting Point: A sharp melting point (range

    
    ) indicates high purity.
    

References

  • Sigma-Aldrich. this compound Product Entry. Retrieved from .

  • Vogel, A. I., & Furniss, B. S. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2] (Standard reference for nitro-compound purification protocols).

  • BenchChem. Purification of Brominated Nitrobenzenes - Comparative Guide. Retrieved from .

  • ChemicalBook. Synthesis and Properties of 5-bromo-1,3-dimethoxy-2-nitrobenzene. Retrieved from .

Sources

Troubleshooting & Optimization

troubleshooting low conversion in Suzuki coupling of sterically hindered nitro-arenes

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SN-404-ORTHO Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction: The "Ortho-Nitro" Paradox

Welcome to the Advanced Catalysis Support Hub. You are likely here because your Suzuki coupling of a sterically hindered nitro-arene (e.g., ortho-substituted halo-nitrobenzene) has stalled at <40% conversion or yielded a black reaction mixture.

Coupling sterically hindered nitro-arenes presents a unique "double-bind" failure mode:

  • Steric Gatekeeping: The ortho-nitro group physically blocks the palladium center during oxidative addition.

  • Electronic Poisoning: The nitro group is a strong oxidant and a potential ligand. It can oxidize phosphines, coordinate to Pd(II) to form unreactive "rest states," or undergo competing reduction to amines/nitroso species.

This guide moves beyond standard textbook protocols to address the specific causality of failure in these high-resistance systems.

Part 1: Diagnostic Workflow

Before altering variables, identify the failure mode. Use this logic flow to pinpoint the bottleneck.

TroubleshootingFlow Start Symptom: Low Conversion CheckSM Analyze Reaction Mixture (LCMS/NMR) Start->CheckSM Decision1 Is the Aryl Halide consumed? CheckSM->Decision1 HalideGone Yes: Halide Consumed Decision1->HalideGone Yes HalideIntact No: Halide Remains Decision1->HalideIntact No ProdCheck Is Product Formed? HalideGone->ProdCheck SideRxn1 Diagnosis: Protodeboronation of Boronic Acid ProdCheck->SideRxn1 No (SM Boronic Acid gone) SideRxn2 Diagnosis: Denitrative Coupling (NO2 lost) ProdCheck->SideRxn2 Wrong Product SideRxn3 Diagnosis: Nitro Reduction (Ar-NO2 -> Ar-NH2) ProdCheck->SideRxn3 Amine Detected ColorCheck Reaction Color? HalideIntact->ColorCheck Black Diagnosis: Pd Black Precipitate (Ligand Detachment) ColorCheck->Black Black/Mirror Pale Diagnosis: Failed Oxidative Addition (Steric Bulk/Electronic Deactivation) ColorCheck->Pale Pale/Yellow

Figure 1: Diagnostic Decision Tree. Use LCMS data to distinguish between catalyst death (Pd black), substrate inactivity (oxidative addition failure), and partner instability (protodeboronation).

Part 2: The Hardware (Catalyst & Ligand)

The Issue: The "Cone Angle" Trap

Standard ligands like PPh3 or dppf often fail here. The ortho-nitro group creates a "wall" that prevents the palladium from accessing the C-X bond (Oxidative Addition). Furthermore, if the ligand is not bulky enough, the nitro group can displace it, leading to catalyst decomposition (Pd black).

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

You must use electron-rich, sterically demanding ligands that facilitate oxidative addition and prevent the nitro group from coordinating to the metal center.

Ligand ClassRecommendationWhy it works for Nitro-Arenes
SPhos First Choice High electron density facilitates oxidative addition into hindered C-Cl/C-Br bonds. The methoxy group on the ligand provides a "hemolabile" interaction that stabilizes the Pd intermediate, preventing nitro-coordination [1].
XPhos Alternative Larger steric bulk (isopropyl groups). Use if SPhos fails due to extreme steric crowding (e.g., di-ortho substitution) [2].
BrettPhos CAUTION Do NOT use unless you intend to cleave the nitro group. BrettPhos is specialized for denitrative coupling where the NO2 group acts as the leaving group [3].
Protocol Adjustment: Precatalyst Activation
  • Avoid: Pd(PPh3)4 (Air sensitive, unreliable purity).

  • Avoid: Pd(OAc)2 + Ligand (Reduction to Pd(0) is slow and often stalled by nitro-oxidants).

  • Use: Pd(0)-Precatalysts like SPhos-Pd-G2 or G3 . These generate the active mono-ligated Pd(0) species immediately upon base exposure, bypassing the induction period where nitro-poisoning occurs [4].

Part 3: The Environment (Base & Solvent)

The Issue: The Boronate Pathway vs. Nitro Sensitivity

Suzuki coupling requires a base to activate the boronic acid (forming a boronate Ar-B(OH)3-). However, strong bases (KOtBu, NaH) react with nitro groups, causing degradation via Meisenheimer complex formation or polymerization.

The Solution: The "Water-Gated" Weak Base System

You need a base strong enough to activate boron but weak enough to ignore the nitro group.

  • Base: K3PO4 (Potassium Phosphate Tribasic) .

    • Reasoning: It buffers at a pH (~11-12) that activates boronic acids but is generally too mild to deprotonate or attack the nitro-arene ring.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1) .

    • Criticality of Water:[1] Anhydrous conditions often fail with K3PO4 because the salt is insoluble in organics. Water is required to solubilize the base and facilitate the formation of the reactive hydroxoboronate species [5].

Part 4: Troubleshooting Specific Failure Modes

Scenario A: "I see the starting halide and the de-boronated partner."
  • Diagnosis: Protodeboronation .[2][3][4]

  • Mechanism: The boronic acid is hydrolyzing (losing the B(OH)2 group) faster than it can transmetallate. This is common with ortho-substituted or heterocyclic boronic acids.

  • Fix:

    • Switch Reagent: Use Potassium Organotrifluoroborates (R-BF3K) or MIDA Boronates . These are "slow-release" reservoirs that maintain low concentrations of the active boronic acid, reducing the rate of decomposition [6].

    • Increase Catalyst Loading: Push the reaction rate (catalyst) to outcompete the decomposition rate. Go from 1 mol% to 5 mol%.

Scenario B: "The reaction turns black instantly."
  • Diagnosis: Ligand Dissociation / Pd Aggregation .

  • Mechanism: The nitro group is coordinating to the Pd, displacing the phosphine. The "naked" Pd atoms aggregate into inactive Pd black.

  • Fix: Increase the Ligand:Metal ratio. If using Pd(OAc)2/SPhos, use a 2:1 or 3:1 ligand ratio . Better yet, switch to the pre-formed SPhos-Pd-G2 catalyst to ensure the ligand is pre-bound.

Scenario C: "I'm getting an amine (Ar-NH2) byproduct."
  • Diagnosis: Nitro Reduction .

  • Mechanism: Palladium is an excellent hydrogenation catalyst. If your solvent has hydride donors (like alcohols) or if the reaction is running too long, Pd will reduce -NO2 to -NH2.

  • Fix:

    • Remove Alcohols: Do not use Ethanol/Methanol as cosolvents. Stick to Toluene/Water or DMF.

    • Strict Oxygen Exclusion: While counter-intuitive, trace oxygen can oxidize ligands, requiring the system to "scavenge" reductants, which can inadvertently trigger hydride transfer cycles.

Part 5: The "Golden Standard" Protocol

For a 1.0 mmol scale reaction of a hindered o-nitro-haloarene:

  • Vessel: 2-5 mL Microwave vial (crimp sealed) or Schlenk tube.

  • Reagents:

    • Substrate: 1.0 equiv.

    • Boronic Acid: 1.5 equiv (Excess is vital to account for protodeboronation).

    • Catalyst: SPhos-Pd-G2 (2-5 mol%).

    • Base: K3PO4 (2.0 - 3.0 equiv).

  • Solvent: Toluene (4 mL) + Water (0.4 mL). Degas efficiently by sparging with Argon for 10 mins.

  • Conditions: Heat to 80-100°C .

    • Note: Do not exceed 110°C initially to prevent thermal decomposition of the nitro-arene.

  • Monitoring: Check LCMS at 1 hour. If conversion is <10%, add 1 mol% more catalyst.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2] Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Journal of the American Chemical Society.[2] Link

  • Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R. L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki–Miyaura Coupling of Nitroarenes.[1][5][6] Journal of the American Chemical Society.[2] Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

Sources

Technical Support: Purification of Nitrated 1-Bromo-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Critical Analysis

The Chemistry of the Problem

You are performing an electrophilic aromatic substitution (nitration) on an electron-rich aromatic ring.[1][2][3]

  • Starting Material (SM): 1-Bromo-3,5-dimethoxybenzene.[4][5][6][7]

    • Properties: Lipophilic, low melting point (62–66 °C), soluble in most organic solvents.

  • Product: Likely 1-Bromo-3,5-dimethoxy-4-nitrobenzene (major isomer due to steric hindrance at the 2-position between methoxy groups).

    • Properties: Significantly more polar than SM, higher melting point (typically >100 °C), reduced solubility in cold alcohols/alkanes.

Why you have unreacted SM: The presence of unreacted SM usually indicates one of three issues:

  • Stoichiometry: Insufficient nitric acid equivalents (HNO₃ acts as the limiting reagent).

  • Temperature Control: Reaction temperature was kept too low to overcome the activation energy for the deactivated (bromo-substituted) ring, despite the activating methoxy groups.

  • Mixing: Biphasic reaction conditions (if using aqueous HNO₃/H₂SO₄) without adequate agitation.

The Separation Strategy

Because the nitro group introduces a strong dipole moment, the polarity difference between the SM and the Product is significant. This allows for two robust separation pathways: Solubility-driven (Recrystallization) and Adsorption-driven (Chromatography) .

Decision Matrix (Workflow)

Use the following logic flow to determine the best purification method for your specific scale and purity requirements.

Purification_Workflow Start Crude Reaction Mixture TLC Step 1: Run TLC (10% EtOAc in Hexanes) Start->TLC DeltaRf Is u0394Rf > 0.2? TLC->DeltaRf Scale Scale > 5 grams? DeltaRf->Scale Yes (Good Separation) Column METHOD B: Flash Chromatography (Silica Gel) DeltaRf->Column No (Poor Separation) Recryst METHOD A: Recrystallization (Ethanol/Methanol) Scale->Recryst Yes (Large Scale) Scale->Column No (Small/Analytical) Scavenge METHOD C: Chemical Modification (Not Recommended for Ethers)

Figure 1: Decision tree for selecting the optimal purification strategy based on chromatographic behavior and reaction scale.

Method A: Recrystallization (Recommended for Scale >5g)

This is the most efficient method because the Starting Material (SM) has a low melting point (~64°C) and high solubility in alcohols, whereas the Nitro product is more crystalline and less soluble.

Solvent Selection Table
SolventSM SolubilityNitro Product SolubilitySuitability
Ethanol (95%) High (Cold)Low (Cold) / High (Hot)Excellent
Methanol High (Cold)Low (Cold) / High (Hot)Good
Hexane/Heptane HighLowFair (Risk of oiling out)
Ethyl Acetate HighHighPoor (Too soluble)
Protocol
  • Concentration: Evaporate the crude reaction mixture to dryness. If it is an oil, ensure all reaction solvent (e.g., DCM or acetic acid) is removed.

  • Dissolution: Add boiling Ethanol (95%) dropwise to the crude solid. Use the minimum amount required to dissolve the solid at reflux.

    • Tip: If the solution is dark, add activated charcoal, boil for 2 minutes, and filter hot through Celite.

  • Crystallization: Remove from heat and allow the flask to cool to room temperature slowly.

    • Critical: Do not plunge immediately into ice; this causes the SM to trap inside the crystal lattice (occlusion).

  • Cooling: Once solid crystals form at room temperature, place the flask in an ice bath (0–4 °C) for 30 minutes.

  • Filtration: Filter the crystals using a Buchner funnel.

  • Washing: Wash the filter cake with ice-cold Ethanol . The orange/yellow filtrate contains the unreacted SM and other impurities.

  • Validation: Check the purity of the crystals via TLC or NMR.

Method B: Flash Chromatography (Recommended for High Purity/Small Scale)

If the SM content is high (>20%) or if the product oils out during recrystallization, chromatography is required.

Stationary Phase & Eluent
  • Stationary Phase: Silica Gel (40–63 µm).

  • Eluent System: Hexanes : Ethyl Acetate (Gradient).[8]

Protocol
  • TLC Optimization: Spot the crude on a TLC plate. Elute with 90:10 Hexane:EtOAc .[8]

    • SM Rf: ~0.6–0.7 (Moves fast, non-polar).

    • Nitro Product Rf: ~0.3–0.4 (Moves slower, polar).

  • Loading: Dissolve the crude in a minimum amount of DCM or Toluene and load onto the column. Alternatively, use "dry loading" (adsorb crude onto silica) for better resolution.

  • Gradient Elution:

    • CV 1–3: 100% Hexanes (Elutes residual bromine or very non-polar byproducts).

    • CV 4–10: 95:5 Hexane:EtOAc (Elutes unreacted SM ).

    • CV 11+: 85:15 Hexane:EtOAc (Elutes the Nitro Product ).

  • Collection: Collect fractions. The Nitro product is usually yellow/orange; the SM is colorless (UV active).

Troubleshooting FAQs

Q: My product is "oiling out" instead of crystallizing in Method A. What do I do? A: This happens when the product melts before it dissolves or if the solvent is too non-polar.

  • Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" of pure product if available. Alternatively, add a small amount of water (dropwise) to the hot ethanol solution until slightly turbid, then let it cool. Scratching the glass sides of the flask can also induce nucleation.

Q: I see a spot running very close to my product on TLC. What is it? A: This is likely the 2-nitro isomer (1-bromo-3,5-dimethoxy-2-nitrobenzene).

  • Context: While steric hindrance favors the 4-position, the 2-position is still activated. Isomers are difficult to separate by recrystallization. You may need to use Method B (Chromatography) with a shallower gradient (e.g., 92:8 Hexane:EtOAc) to separate regioisomers.

Q: Can I chemically destroy the unreacted SM? A: generally, No .

  • Both the SM and Product are aryl ethers. Standard scavenging techniques (acid/base washes) will not differentiate them. Attempting to oxidize or reduce the mixture will likely degrade the nitro group or debrominate the ring before removing the SM. Separation is strictly physical.

Safety & Stability

  • Energetics: Nitro compounds, especially polysubstituted ones, can be energetic. Do not distill the crude mixture at high temperatures (>150°C) or dryness without a safety shield.

  • Sensitization: 1-Bromo-3,5-dimethoxybenzene and its nitro derivatives are potential skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Waste: All filtrates containing brominated aromatics must be disposed of in Halogenated Organic Waste streams.

References

  • Physical Properties of Starting Material

    • Title: 1-Bromo-3,5-dimethoxybenzene Product Specification & Melting Point (62-66°C).[4][6][9][10]

    • Source: Sigma-Aldrich (Merck).
  • General Nitration Protocols & Workup

    • Title: Nitration of Bromobenzene (Analogous Mechanism & Purification Logic).[1]

    • Source: Savita Pall & Chemistry.
    • URL:[Link]

  • Purification Methodologies: Title: A Comparative Guide to the Purification of 1-Bromo-3-Nitrobenzene (Recrystallization vs. Column). Source: BenchChem Technical Guides.

Sources

Technical Support Center: Minimizing Byproduct Formation in Iron-Catalyzed Nitro Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Current Ticket: #NR-FE-001 Topic: Optimization of Iron-Mediated Nitro Group Reduction Assigned Specialist: Senior Application Scientist

Executive Summary: The Selectivity Challenge

Iron-catalyzed reduction (Bechamp reduction and its modern variants) is a staple in industrial and research synthesis due to its cost-effectiveness and unique chemoselectivity. However, the reaction is not a simple "A to B" transformation. It is a stepwise cascade where the accumulation of intermediates (nitroso, hydroxylamine) can lead to fatal side reactions, primarily azo-coupling and dehalogenation .

This guide moves beyond basic recipes to provide a mechanistic understanding of why byproducts form and how to engineer them out of your system.

Mechanistic Visualization: The "Danger Zone"

To minimize byproducts, you must visualize where they originate. The reduction proceeds through a specific cascade.[1] The "Danger Zone" is the accumulation of Nitroso and Hydroxylamine intermediates, which condense to form Azoxy species.

NitroReduction Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso 2e- / 2H+ Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- / 2H+ Azoxy Azoxy (-N=N(O)-) Nitroso->Azoxy Condensation (High pH / Low Proton Availability) Amine Amine (-NH2) (Target Product) Hydroxylamine->Amine 2e- / 2H+ (Rate Limiting Step) Hydroxylamine->Azoxy Azo Azo (-N=N-) Azoxy->Azo Reduction Hydrazo Hydrazo (-NH-NH-) Azo->Hydrazo Reduction Hydrazo->Amine Cleavage (Slow)

Figure 1: Mechanistic pathway of nitro reduction. The "Danger Zone" (Orange) represents intermediates that must be rapidly converted to prevent the formation of coupling byproducts (Red).

Troubleshooting Guide & FAQs
Issue 1: "I am seeing significant Azoxy or Azo coupling byproducts."

Diagnosis: This is a classic symptom of intermediate accumulation combined with insufficient proton availability . The condensation of nitroso and hydroxylamine species is rapid under neutral or basic conditions.

Corrective Actions:

  • Increase Proton Source: Ensure you are using an adequate proton donor. While the Bechamp reduction traditionally uses HCl, the modern Fe/NH₄Cl system relies on the ammonium ion. If coupling persists, increase the NH₄Cl equivalents (from 5 equiv to 7-10 equiv) or switch to a slightly more acidic buffer (e.g., Fe/Acetic Acid).

  • Solvent Selection: Switch to a solvent system that solubilizes the ammonium salts better, such as EtOH:Water (3:1) or MeOH:Water . Poor solubility of NH₄Cl leads to a "proton-starved" surface on the iron, favoring coupling.

  • Agitation: Iron reductions are heterogeneous. Inefficient stirring leads to local "hotspots" of high pH on the metal surface, triggering coupling. Use vigorous mechanical stirring or ultrasonication.

Issue 2: "My halogenated substrate (Cl/Br/I-nitroarene) is undergoing dehalogenation."

Diagnosis: Over-reduction. Standard iron powder often contains trace impurities (Nickel, Copper) that catalyze hydrodehalogenation. Additionally, strong acidic conditions (like HCl) increase the reduction potential of the system, promoting C-X bond cleavage.

Corrective Actions:

  • Switch to Carbonyl Iron Powder (CIP): CIP is produced by the decomposition of iron pentacarbonyl, resulting in >99.5% purity with a spherical particle shape.[2] It lacks the transition metal impurities (Ni, Cu) found in "electrolytic" or "reduced" iron that often catalyze dehalogenation [1].

  • Buffer the pH: Avoid strong mineral acids (HCl). Use the Fe/NH₄Cl or Fe/Acetic Acid system. The milder reduction potential is usually sufficient to reduce the nitro group without touching the aryl-halide bond [2].

  • Temperature Control: Dehalogenation has a higher activation energy than nitro reduction. Conduct the reaction at the lowest effective temperature (start at room temperature; only heat to 50-60°C if conversion is slow).

Issue 3: "I found an acetylated amine (Acetanilide) instead of the free amine."

Diagnosis: You likely used acetic acid as the solvent or proton source at high temperatures. The generated amine is nucleophilic and will react with acetic acid (or acetic anhydride impurities) to form the amide.

Corrective Actions:

  • Avoid Neat Acetic Acid: Do not use glacial acetic acid as the solvent. Instead, use it as a stoichiometric additive (5-10 equiv) in an inert solvent like Ethanol or Ethyl Acetate [3].

  • Switch to NH₄Cl: The ammonium chloride method avoids acyl donors entirely, eliminating this risk.

Issue 4: "The workup is a nightmare. I have a black emulsion that won't separate."

Diagnosis: The "black sludge" consists of fine iron oxide/hydroxide nanoparticles suspended in the organic phase.

Corrective Actions:

  • The "Celite Sandwich": Do not just filter. Pack a wide fritted funnel with a 2-inch pad of Celite. Wet the pad with solvent before pouring the reaction mixture.

  • Chelating Wash: If the emulsion persists in the separatory funnel, add a saturated solution of Rochelle Salt (Potassium Sodium Tartrate) or EDTA . These chelate the iron ions, breaking the emulsion and allowing clear phase separation.

  • Magnetic Separation: If using CIP (Carbonyl Iron Powder), the unreacted iron is highly magnetic. You can often use a strong external magnet to pull the iron to the flask wall and decant the supernatant, simplifying filtration [4].

Optimized Standard Protocol: Fe/NH₄Cl Reduction

This protocol balances rate, selectivity, and ease of workup. It is designed to minimize azo-coupling and prevent dehalogenation.[3]

Reagents:

  • Substrate: Nitroarene (1.0 equiv)

  • Reductant: Carbonyl Iron Powder (CIP) (3.0 - 5.0 equiv)

  • Proton Source: Ammonium Chloride (NH₄Cl) (5.0 - 7.0 equiv)

  • Solvent: Ethanol : Water (3:1 ratio)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the nitroarene in the Ethanol:Water mixture. (Note: The reaction requires water to dissolve NH₄Cl).

  • Activation: Add the NH₄Cl and stir for 5 minutes to ensure partial dissolution.

  • Addition: Add the Carbonyl Iron Powder (CIP) in one portion.

  • Reaction:

    • Standard: Heat to 70°C with vigorous stirring. Monitor by TLC/LCMS.

    • Sensitive Substrates (Halogenated): Start at Room Temperature . Only apply heat if no conversion is observed after 2 hours.

  • Monitoring: Look for the disappearance of the starting material. Caution: If you see a new spot that is less polar than the amine but more polar than the nitro, it is likely the hydroxylamine intermediate. Do not stop yet. Continue heating until this intermediate converts to the amine.

  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with Ethyl Acetate (EtOAc).

    • Filter through a Celite pad (wash pad with EtOAc).

    • Wash the filtrate with Saturated NaHCO₃ (to remove residual acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.

Comparative Data: Selecting the Right Iron Source

Not all iron is created equal. Use this table to select the correct reagent for your specific constraints.

FeatureElectrolytic Iron PowderReduced Iron PowderCarbonyl Iron Powder (CIP)
Purity ~99%95-98% (Variable)>99.5%
Surface Area LowMediumHigh (Spherical)
Impurity Profile LowHigh (C, Si, Mn, Cu, Ni)Very Low
Dehalogenation Risk ModerateHigh (due to metal impurities)Low
Reaction Rate SlowModerateFast
Cost LowVery LowModerate
Best Use Case General bulk reductionWaste water treatmentPharma intermediates, Halogenated arenes
References
  • Lee, N. R., Bikovtseva, A. A., Cortes-Clerget, M., Gallou, F., & Lipshutz, B. H. (2017).[6] Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions.[6][7][8] Organic Letters, 19(24), 6518–6521. Link

  • Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[6] Synthetic Communications, 22(22), 3189–3195. Link

  • Owsley, D. C., & Bloomfield, J. J. (1977). Reduction of Nitro Compounds with Iron/Acetic Acid.[5] Synthesis, 1977(02), 118–120. Link

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds.[5][7][9][10][11] Link

Sources

Validation & Comparative

Unambiguous Structural Elucidation of Highly Substituted Aromatics: A Comparison Guide of 13C NMR vs. Orthogonal Techniques for 1-Bromo-3,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of highly substituted, push-pull aromatic systems presents a unique challenge in drug development and synthetic chemistry. For tetra-substituted benzenes like 1-Bromo-3,5-dimethoxy-2-nitrobenzene (CAS: 1379358-18-5)[1], standard proton (


H) NMR often fails to provide definitive structural proof due to a lack of adjacent protons and overlapping scalar coupling networks.

This guide objectively compares the performance of 1D


C NMR against standard 

H NMR and 2D NMR (HSQC/HMBC) techniques. By analyzing the causality behind chemical shifts and relaxation times, we provide a self-validating experimental framework for the unambiguous characterization of electron-rich/electron-deficient aromatic rings.

The Benchmark Molecule & The Analytical Challenge

This compound is a densely functionalized building block featuring four distinct substituents: a heavy-atom halogen (-Br), a strongly electron-withdrawing nitro group (-NO


), and two electron-donating methoxy groups (-OCH

)[2].

Why


H NMR is Insufficient: 
In 

H NMR, this molecule only presents two aromatic protons (at C4 and C6) and six methoxy protons. Because the aromatic protons are isolated by quaternary carbons, they appear as simple singlets or weakly coupled meta-doublets (

-

Hz). This lack of contiguous spin systems makes it impossible to definitively assign the relative positions of the -Br and -NO

groups using

H NMR alone. Therefore, interrogating the carbon skeleton via

C NMR becomes mandatory.

Comparative Analysis of Analytical Techniques

To achieve absolute structural confidence, researchers must choose the right balance of instrument time and data yield. Table 1 compares the efficacy of orthogonal NMR techniques for this specific class of molecules.

Table 1: Performance Comparison of Analytical Techniques
Metric

H NMR
Standard 1D

C NMR
Quantitative 1D

C NMR
2D NMR (HSQC/HMBC)
Primary Data Yield Proton environmentsCarbon skeletonAccurate carbon countingC-H connectivity
Quaternary C Detection NonePoor (Signal suppression)Excellent (Full integration)Indirect (

/

couplings)
Acquisition Time < 2 mins10–30 mins2–12 hours1–4 hours
Structural Confidence Low (Ambiguous)ModerateHighAbsolute

Mechanistic Analysis: Causality of C Chemical Shifts

Understanding the causality behind


C chemical shifts is critical for validating the experimental data. The chemical shifts in this compound are governed by a complex interplay of resonance (+M/-M), inductive (-I) effects, and magnetic anisotropy.
  • The Methoxy Effect (+M): The -OCH

    
     groups donate electron density into the ring via resonance. This strongly shields the ortho and para carbons. Consequently, C4 (flanked by two ortho-methoxy groups) is pushed exceptionally upfield (~99.5 ppm).
    
  • The Nitro Effect (-M, -I): The -NO

    
     group withdraws electron density, severely deshielding the ipso carbon (C2, ~129.3 ppm) and the para carbon (C5, ~169.1 ppm).
    
  • The Heavy-Atom Effect: While bromine is electronegative, its large electron cloud creates a local diamagnetic shielding effect on the directly attached ipso carbon (C1), keeping it relatively upfield (~119.8 ppm) compared to oxygen- or nitrogen-bearing carbons.

Table 2: Predicted C NMR Chemical Shifts and Causality
Carbon PositionEnvironmentPredicted Shift (ppm)Causality / Substituent Effect
C5 Quaternary (C-OMe)~169.1Deshielded by directly attached O (+M) and para-NO

(-M).
C3 Quaternary (C-OMe)~157.8Deshielded by attached O (+M); lacks direct para-NO

withdrawal.
C2 Quaternary (C-NO

)
~129.3Deshielded by ipso-NO

(-I, -M); partially shielded by ortho-OMe.
C1 Quaternary (C-Br)~119.8Heavy-atom shielding effect from Bromine counteracts induction.
C6 Methine (C-H)~110.5Shielded by ortho/para +M effects of the two methoxy groups.
C4 Methine (C-H)~99.5Highly shielded; flanked by two ortho-methoxy groups (+M).
Methoxy (x2) Aliphatic (O-CH

)
~56.0 - 56.5Typical chemical shift for aromatic methoxy carbons.

Experimental Workflow: Quantitative C NMR Protocol

Standard ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


C NMR experiments (like the Bruker zgpg30 sequence) utilize continuous 

H decoupling, which induces the Nuclear Overhauser Effect (NOE). NOE artificially enhances the signals of protonated carbons (C4, C6, methoxy) while leaving quaternary carbons (C1, C2, C3, C5) nearly invisible. Furthermore, quaternary carbons lack attached protons to facilitate dipole-dipole longitudinal relaxation, resulting in exceptionally long

relaxation times[3].

To obtain a self-validating, quantitative spectrum, follow this optimized methodology:

Step-by-Step Methodology (Bruker Avance Spectrometers)
  • Sample Preparation: Dissolve 40–50 mg of this compound in 0.6 mL of CDCl

    
    . A high concentration is required to compensate for the lack of NOE enhancement.
    
  • Instrument Setup: Insert the sample into a 400 MHz or 600 MHz spectrometer. Lock, tune, and match the probe. Shim the magnet until the CDCl

    
     solvent peak has a linewidth at half-height of <0.5 Hz.
    
  • Pulse Sequence Selection: Load the zgig (inverse-gated

    
    H decoupling) pulse program[4]. This sequence only applies decoupling during acquisition, effectively suppressing the NOE and ensuring that signal intensities depend solely on carbon concentration.
    
  • Parameter Optimization (The Causality of

    
    ): 
    
    • Set the excitation pulse (P1) to a 30° flip angle (Ernst angle optimization) to allow for faster magnetization recovery.

    • Critical Step: Set the relaxation delay (D1) to

      
       of the slowest relaxing quaternary carbon[5]. For tetra-substituted benzenes, set 
      
      
      
      to
      
      
      seconds.
  • Acquisition & Processing: Set the number of scans (NS) to 1024. Post-acquisition, apply an exponential window function with a Line Broadening (LB) of 1.0–2.0 Hz to maximize the signal-to-noise ratio before Fourier Transformation.

Structural Elucidation Workflow

The logical relationship between these analytical techniques forms a cohesive validation loop.


H NMR provides the initial methine anchors, quantitative 

C NMR maps the full skeleton, and 2D HMBC bridges the gap by correlating protons to quaternary carbons across 2-bond and 3-bond distances.

TechniqueComparison Molecule This compound (Tetra-substituted Aromatic) H1 1H NMR (Proton Environments) Molecule->H1 C13 13C NMR (Carbon Skeleton) Molecule->C13 D2 2D NMR (HMBC/HSQC) (Connectivity) Molecule->D2 H1_Out Identifies C4-H & C6-H (Fails on Quaternary C) H1->H1_Out C13_Out Maps All 8 Carbons (Requires Long d1 Delay) C13->C13_Out D2_Out Links Protons to C1/C2/C3/C5 (2J/3J Couplings) D2->D2_Out H1_Out->D2_Out Guides Elucidation Unambiguous Structural Elucidation H1_Out->Elucidation C13_Out->D2_Out Maps C13_Out->Elucidation D2_Out->Elucidation

Workflow comparing NMR techniques for structural elucidation.

Conclusion

For highly substituted aromatics like this compound, standard


H NMR is an inadequate diagnostic tool. While 2D NMR (HMBC) is the ultimate arbiter of connectivity, Quantitative 1D 

C NMR
(utilizing inverse-gated decoupling and extended relaxation delays) remains the most robust, self-validating method for verifying the complete carbon inventory. By understanding the causality of substituent electronic effects and nuclear relaxation physics, researchers can confidently prevent misassignments in complex drug development pipelines.

References

  • University of Oxford NMR Facility. "Quantitative NMR Spectroscopy". University of Oxford Chemistry Resources. URL: [Link]

  • Bruker Corporation. "TopSpin Guide Book Basic NMR Experiments". Bruker Technical Documentation. URL: [Link]

Sources

Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1-Bromo-3,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel and intermediate compounds is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique in this endeavor, providing a detailed fingerprint of a molecule through its fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 1-Bromo-3,5-dimethoxy-2-nitrobenzene, a substituted aromatic compound with potential applications in organic synthesis. In the absence of direct experimental spectra in publicly available databases, this guide synthesizes established fragmentation principles for nitroaromatic, bromo-aromatic, and methoxy-substituted compounds to construct a theoretical, yet robust, fragmentation pathway. This comparative analysis will serve as a valuable reference for the identification and characterization of this molecule and its structural analogs.

Introduction: The Structural Significance of this compound

This compound (C₈H₈BrNO₄) possesses a unique substitution pattern on the benzene ring, featuring an electron-withdrawing nitro group, a bulky bromine atom, and two electron-donating methoxy groups.[1][2] This arrangement of substituents with opposing electronic effects creates a molecule with distinct chemical properties and reactivity, making it a potentially valuable building block in the synthesis of more complex chemical entities.[3][4] Understanding its behavior under mass spectrometric conditions is paramount for quality control, reaction monitoring, and the unambiguous identification of its derivatives.

Electron ionization (EI) mass spectrometry is a powerful technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion and a cascade of fragment ions.[5] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is a characteristic fingerprint of the molecule. This guide will dissect the predicted fragmentation pathways of this compound, providing a logical framework for interpreting its mass spectrum.

Predicted Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of this compound under EI conditions is anticipated to be governed by the relative stability of the resulting ions and neutral losses. The presence of nitro, bromo, and methoxy functional groups provides several predictable cleavage points. Aromatic nitro compounds are known to undergo characteristic losses of NO₂ and NO radicals.[6][7][8] Similarly, halogenated aromatic compounds often exhibit the loss of the halogen atom.[9][10] The ether linkages in the methoxy groups are also susceptible to cleavage.[11]

The proposed fragmentation cascade is initiated by the formation of the molecular ion [M]⁺•. From this parent ion, several key fragmentation routes are plausible:

  • Loss of the Nitro Group: A primary and highly characteristic fragmentation pathway for nitroaromatic compounds is the loss of the nitro group, either as a neutral NO₂ molecule (46 u) or a NO radical (30 u).[6][12][13] The loss of NO₂ is often a dominant fragmentation event.

  • Loss of the Bromine Atom: The carbon-bromine bond is relatively weak and can readily cleave to release a bromine radical (79/81 u).[14][15] The presence of bromine will be readily identifiable by the characteristic M/M+2 isotopic pattern in the mass spectrum, with the two peaks having nearly equal intensity.[10]

  • Loss of a Methyl Radical: The methoxy groups can undergo cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (•CH₃, 15 u). This is a common fragmentation for aryl ethers.[9]

  • Sequential Fragmentations: The initial fragment ions will likely undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 u) or the cleavage of the remaining functional groups, leading to a complex and informative spectrum.

Tabulated Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound. The molecular weight of the compound is 261.06 g/mol (for the ⁷⁹Br isotope).[1]

m/z (Predicted)Proposed Ion FormulaProposed Neutral LossFragmentation Pathway
261/263[C₈H₈BrNO₄]⁺•-Molecular Ion (M⁺•)
231/233[C₈H₈BrO₃]⁺•NOLoss of a nitro radical from the molecular ion.
215/217[C₈H₈BrO₂]⁺NO₂Expulsion of a nitro group from the molecular ion. This is often a major fragmentation pathway for nitroaromatics.
182[C₈H₈NO₄]⁺BrLoss of the bromine radical from the molecular ion. The isotopic pattern will be absent in this fragment.
246/248[C₇H₅BrNO₄]⁺•CH₃Loss of a methyl radical from one of the methoxy groups.
200/202[C₇H₅BrO₂]⁺NO, CH₃Sequential loss of a nitro radical and a methyl radical.
187/189[C₇H₅BrO]⁺•NO₂, COLoss of a nitro group followed by the loss of carbon monoxide.

Visualizing the Fragmentation Cascade

The logical flow of the predicted fragmentation pathways can be visualized using a diagram. This provides a clear and concise representation of the relationships between the precursor and product ions.

Fragmentation_Pathway M [M]⁺• m/z 261/263 C₈H₈BrNO₄⁺• F1 [M-NO]⁺• m/z 231/233 C₈H₈BrO₃⁺• M->F1 -NO F2 [M-NO₂]⁺ m/z 215/217 C₈H₈BrO₂⁺ M->F2 -NO₂ F3 [M-Br]⁺ m/z 182 C₈H₈NO₄⁺ M->F3 -Br F4 [M-CH₃]⁺• m/z 246/248 C₇H₅BrNO₄⁺• M->F4 -CH₃ F5 [M-NO-CH₃]⁺ m/z 200/202 C₇H₅BrO₂⁺ F1->F5 -CH₃ F6 [M-NO₂-CO]⁺ m/z 187/189 C₇H₅BrO⁺• F2->F6 -CO

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation pattern, a standardized experimental protocol is essential. The following provides a detailed methodology for acquiring the electron ionization mass spectrum of this compound.

5.1. Sample Preparation

  • Purity Confirmation: Ensure the sample of this compound is of high purity (≥97%) to avoid interference from impurities. This can be confirmed by techniques such as NMR or HPLC.

  • Solvent Selection: Dissolve a small amount of the compound (approximately 0.1-1 mg/mL) in a volatile, high-purity solvent such as methanol, acetonitrile, or dichloromethane. The choice of solvent should be compatible with the mass spectrometer's inlet system.

5.2. Instrumentation and Parameters

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements to confirm elemental compositions of the fragment ions. A quadrupole mass spectrometer is also suitable for routine identification.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV (standard for generating reproducible library-searchable spectra).

  • Ion Source Temperature: 200-250 °C (to ensure complete vaporization of the sample).

  • Inlet System: A direct insertion probe (DIP) for solid samples or a gas chromatography (GC) interface for samples dissolved in a volatile solvent. A GC inlet is often preferred to ensure sample purity and introduce a narrow band of analyte into the ion source.

  • Mass Range: Scan from m/z 40 to 350 to ensure capture of the molecular ion and all significant fragment ions.

  • Data Acquisition: Acquire data in full-scan mode to obtain a complete mass spectrum.

5.3. Data Analysis and Interpretation

  • Identify the Molecular Ion: Locate the peak corresponding to the molecular weight of the compound, paying close attention to the isotopic pattern for bromine (M⁺• and M+2⁺• peaks of nearly equal intensity).

  • Analyze Fragmentation Patterns: Identify major fragment ions and propose neutral losses by calculating the mass differences from the molecular ion and other major fragments.

  • Compare with Predictions: Compare the experimentally observed fragmentation pattern with the predicted pathways outlined in this guide.

  • Library Search (Optional): If available, compare the acquired spectrum against commercial or in-house mass spectral libraries for potential matches.

Comparative Analysis and Concluding Remarks

The predicted fragmentation pattern of this compound is a composite of the characteristic behaviors of its constituent functional groups. The initial loss of the nitro group or the bromine atom is expected to be a major fragmentation channel, providing immediate structural clues. The subsequent fragmentation of the methoxy groups and the aromatic ring will further refine the structural assignment.

In a comparative context, the fragmentation of this molecule can be contrasted with simpler, related compounds:

  • Nitrobenzene: Primarily shows losses of NO₂ and NO, followed by the loss of CO from the resulting phenyl cation.[7]

  • Bromobenzene: Exhibits a strong molecular ion and a prominent peak corresponding to the loss of the bromine atom to form the phenyl cation (m/z 77).[15]

  • Dimethoxybenzene isomers: Typically show the loss of a methyl radical followed by the loss of carbon monoxide.

The fragmentation of this compound will therefore be a more complex interplay of these fundamental pathways, with the relative intensities of the fragment ions being influenced by the electronic effects of all substituents on the aromatic ring. This guide provides a foundational framework for researchers to confidently identify this compound and to predict the fragmentation behavior of similarly substituted aromatic molecules. The provided experimental protocol offers a standardized approach to obtain high-quality, reproducible mass spectra, facilitating further research and development in the fields of chemical synthesis and drug discovery.

References

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014). PubMed. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). PubMed. Available at: [Link]

  • Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. (2008). The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Substitution Reactions of Benzene Derivatives. (2023). Chemistry LibreTexts. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022). YouTube. Available at: [Link]

  • Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. (2016). MDPI. Available at: [Link]

  • Multiple Substituents- Directing Effects. (2021). Chemistry LibreTexts. Available at: [Link]

  • Interpretation of mass spectra. (n.d.). SlidePlayer. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). ResearchGate. Available at: [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Available at: [Link]

  • 1-bromo-4,5-dimethoxy-2-nitrobenzene. (n.d.). PubChemLite. Available at: [Link]

  • mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Available at: [Link]

  • This compound. (n.d.). MilliporeSigma. Available at: [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (2018). St. Francis Xavier University. Available at: [Link]

  • mass spectrum & fragmentation of 1-bromobutane. (2022). YouTube. Available at: [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. Available at: [Link]

  • 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene. (n.d.). PubChem. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Asian Journal of Chemistry. Available at: [Link]

  • Interpretation Mass spectral interpretation is not a trivial process. (n.d.). University of Arizona.
  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. (2015). RSC Publishing. Available at: [https://pubs.rsc.org/en/content/articlepdf/2016/ay/c5ay02 fragmentation reactions using electrospray ionization mass spectrometry an important tool for the structural elucidation and characterization of synthetic and natural products]([Link] fragmentation reactions using electrospray ionization mass spectrometry an important tool for the structural elucidation and characterization of synthetic and natural products)

  • (PDF) Fragmentation of Tabun´s Derivatives in Standard EI-MS Spectra. (2025). ResearchGate. Available at: [Link]

  • Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. (n.d.). DASH. Available at: [Link]

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. (2018). YouTube. Available at: [Link]

Sources

Technical Comparison: IR Spectral Analysis of Sterically Hindered Nitroarenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of 1-Bromo-3,5-dimethoxy-2-nitrobenzene , a scaffold often encountered in the synthesis of poly-oxygenated biaryls and specific alkaloid derivatives.[1]

The core analytical challenge with this molecule is the Steric Inhibition of Resonance (SIR) .[1] The nitro group at position 2 is flanked by a bulky bromine atom (C-1) and a methoxy group (C-3).[1] This steric crowding forces the nitro group out of planarity with the benzene ring, decoupling the


-system.[1] This guide compares its spectral signature against planar analogues to validate this phenomenon, providing researchers with a robust method for structural verification.[1]

Mechanism & Theory: The "Orthogonal" Nitro Group

To interpret the spectrum of this compound accurately, one must understand how steric hindrance alters vibrational modes.[1]

Vibrational Modes of the Nitro Group

The nitro group (


) exhibits two primary stretching vibrations:
  • Asymmetric Stretch (

    
    ):  Typically 
    
    
    
    .[1][2]
  • Symmetric Stretch (

    
    ):  Typically 
    
    
    
    .[1][2]
Steric Inhibition of Resonance (SIR)

In unsubstituted nitrobenzene, the nitro group is coplanar with the aromatic ring, allowing resonance (conjugation).[1] This delocalization reduces the double-bond character of the N=O bonds, lowering the vibrational frequency (red shift).[1]

In This compound , the ortho-substituents (Br and OMe) physically obstruct the coplanar alignment.[1] The nitro group rotates roughly


 out of plane.[1]
  • Consequence: Resonance is broken.[1] The N=O bonds retain higher double-bond character (similar to aliphatic nitro compounds).[1]

  • Spectral Result: The

    
     band shifts to a higher frequency (blue shift)  compared to planar nitroarenes.[1][2]
    

Figure 1: Mechanistic flow illustrating how steric crowding in the target molecule shifts vibrational frequencies by inhibiting resonance.[1]

Comparative Spectral Analysis

The following table contrasts the target molecule with standard controls to highlight the diagnostic shifts.

Table 1: Comparative IR Peak Assignments
FeatureTarget: this compoundControl 1: Nitrobenzene (Planar)Control 2: 1,3,5-Trimethoxy-2-nitrobenzeneInterpretation

1545 – 1555 cm⁻¹ 1520 – 1530 cm⁻¹1540 – 1550 cm⁻¹Diagnostic Peak. The blue shift confirms the loss of conjugation due to steric twisting.[1]

1360 – 1375 cm⁻¹ 1345 – 1355 cm⁻¹1360 – 1370 cm⁻¹Symmetric stretch is less sensitive but generally shifts higher in deconjugated systems.[1]

(Aryl)
1240 – 1260 cm⁻¹ N/A1240 – 1260 cm⁻¹Characteristic asymmetric stretch of the aryl-ether (methoxy) bond.[1]

550 – 650 cm⁻¹ N/AN/AUsually a strong band in the fingerprint region, distinguishing it from the non-brominated analogue.[1]
Aromatic C=C 1590 – 1610 cm⁻¹ 1600 cm⁻¹1600 cm⁻¹Typical "breathing" modes of the benzene ring.[1]
Key Observations for Identification:
  • The "Blue Shift" Marker: If the asymmetric nitro peak appears below

    
    , the synthesis may have failed (e.g., loss of the bromine or rearrangement).[1] A peak above 
    
    
    
    strongly supports the presence of the sterically crowded product.
  • The Methoxy Doublet: Look for strong bands near

    
     (asym) and 
    
    
    
    (sym) to confirm the dimethoxy substitution pattern.[1]

Experimental Protocol

To ensure reproducible data, the following protocol is recommended. This workflow prioritizes Attenuated Total Reflectance (ATR) for its ability to handle solid crystalline samples without the moisture interference common in KBr pellets.[1]

Materials & Equipment
  • Spectrometer: FTIR with DTGS or MCT detector (Resolution:

    
    ).
    
  • Accessory: Diamond or ZnSe ATR crystal (Single bounce).[1]

  • Solvent: Isopropanol (HPLC grade) for cleaning.[1]

Step-by-Step Workflow
  • Background Acquisition:

    • Clean the ATR crystal with isopropanol and allow it to dry completely.[1]

    • Acquire an air background spectrum (32 scans).[1]

  • Sample Preparation:

    • Place approximately 2–5 mg of solid this compound onto the center of the crystal.

    • Critical: Apply high pressure using the anvil clamp.[1] Good contact is essential for solid samples to ensure sufficient evanescent wave penetration.[1]

  • Data Collection:

    • Collect sample spectrum (32–64 scans).[1]

    • Perform an ATR correction (software algorithm) if comparing directly to transmission library data, though for peak position identification, raw ATR data is sufficient.[1]

  • Validation:

    • Verify the presence of the C-H aromatic stretch (

      
      ) and aliphatic C-H stretch (
      
      
      
      from methoxy groups).
    • Confirm the Nitro

      
       is 
      
      
      
      .[1][3]

Figure 2: Standardized ATR-FTIR workflow for solid nitroarene analysis.

References

  • Sigma-Aldrich. this compound Product Properties & Safety Data. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). Benzene, 1-bromo-3-nitro- IR Spectrum (Control Data). Retrieved from [1]

  • ResearchGate. Steric effects in the infra-red spectrum of aromatic nitro compounds. Retrieved from

  • PubChem. 1,3,5-Trimethoxy-2-nitrobenzene (Analogous Compound Data). Retrieved from [1]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups and Steric Effects. Retrieved from

Sources

comparing reactivity of 1-Bromo-3,5-dimethoxy-2-nitrobenzene vs 1-Bromo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 1-Bromo-3,5-dimethoxy-2-nitrobenzene vs. 1-Bromo-2-nitrobenzene

Executive Summary

This guide provides a technical analysis comparing the electrophilicity and


 (Nucleophilic Aromatic Substitution) reactivity of 1-Bromo-2-nitrobenzene (Substrate A)  and its highly substituted analog, This compound (Substrate B) .

While both compounds appear to be activated aryl halides suitable for displacement reactions, experimental evidence and physical organic principles dictate a massive divergence in reactivity. Substrate A exhibits classic rapid kinetics typical of ortho-activated electrophiles. In contrast, Substrate B displays significantly retarded reactivity. This inhibition is driven by Steric Inhibition of Resonance (SIR) , where the 3-methoxy substituent forces the nitro group out of planarity, decoupling it from the


-system and nullifying its activation potential.

Structural & Electronic Analysis

To understand the reactivity difference, we must look beyond the molecular formula and analyze the 3D conformational landscape.

The Reference Standard: 1-Bromo-2-nitrobenzene
  • Electronic State: The nitro group (

    
    ) is a strong electron-withdrawing group (EWG) via both induction (
    
    
    
    ) and resonance (
    
    
    ).
  • Conformation: The nitro group remains relatively planar with the benzene ring.

  • Mechanism: This planarity allows the

    
    -orbitals of the nitro group to overlap with the ring's 
    
    
    
    -system. During nucleophilic attack, the negative charge is effectively delocalized onto the nitro oxygens (Meisenheimer Complex stabilization), lowering the activation energy (
    
    
    ).
The Steric Anomaly: this compound
  • The Steric Clash: The methoxy group at position 3 is ortho to the nitro group at position 2. The van der Waals radii of the methoxy oxygen and the nitro oxygen overlap significantly.

  • The Torsion Effect: To relieve this steric strain, the nitro group rotates around the

    
     bond, twisting nearly 
    
    
    
    out of the aromatic plane.
  • Electronic Consequence (SIR):

    • Loss of Resonance: Once twisted, the p-orbitals of the nitrogen are orthogonal to the ring system. The

      
       (resonance) effect is "switched off." The nitro group acts only as a weak inductive withdrawer.
      
    • Electronic Crowding: The methoxy groups (positions 3 and 5) are strong electron donors (EDG), further increasing electron density in the ring and repelling the incoming nucleophile.

Comparative Data Table
Feature1-Bromo-2-nitrobenzeneThis compoundImpact on

Nitro Torsion Angle

(Planar)

(Twisted)
Critical Failure Point
LUMO Energy Low (Accessible)High (Inaccessible)Higher reaction temp required
Electronic Character Electron Deficient (Electrophilic)Electron Rich (Nucleophilic repulsive)Slower

Primary Deactivation NoneSteric Inhibition of Resonance (SIR)Rate retardation
Secondary Deactivation NoneResonance Donation (+M) from 5-OMeFurther deactivation

Mechanistic Visualization

The following diagram illustrates the failure of the resonance stabilization in Substrate B due to the steric twist.

SNAr_Mechanism cluster_A Substrate A: Planar Activation cluster_B Substrate B: Steric Inhibition A_Start 1-Bromo-2-nitrobenzene (Planar NO2) A_TS Meisenheimer Complex (Charge delocalized to NO2) A_Start->A_TS Nucleophilic Attack (Low barrier) A_Prod Product (Fast Conversion) A_TS->A_Prod Br- Elimination B_Start This compound (Twisted NO2 due to 3-OMe) B_TS Destabilized Intermediate (NO resonance into NO2) B_Start->B_TS Nucleophilic Attack (High barrier) B_Prod Product (Slow/No Conversion) B_TS->B_Prod Slow Elimination Steric STERIC CLASH (3-OMe vs 2-NO2) Steric->B_Start

Figure 1: Mechanistic divergence showing how steric crowding prevents resonance stabilization in Substrate B.

Experimental Validation Protocol

To empirically verify the reactivity difference, a competitive kinetic assay is recommended. This protocol is self-validating using an internal standard to account for injection variability.

Materials
  • Substrates: Equimolar amounts (0.5 mmol) of Substrate A and Substrate B.

  • Nucleophile: Morpholine (Secondary amine, moderate nucleophile).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: DMSO-

    
     (for NMR monitoring) or Acetonitrile (for HPLC).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (Inert to reaction conditions).

Workflow (HPLC Method)
  • Preparation: Dissolve Substrate A (115 mg) and Substrate B (137 mg) in 5 mL of Acetonitrile.

  • Baseline: Inject sample at

    
     to establish peak area ratios relative to the Internal Standard.
    
  • Initiation: Add Morpholine (1.1 equiv) and

    
    . Heat to 60°C.
    
  • Sampling: Aliquot

    
     every 30 minutes into cold acidic water (to quench amine).
    
  • Analysis: Monitor the disappearance of starting material peaks at 254 nm.

Expected Results
  • Substrate A:

    
     conversion within 1-2 hours.
    
  • Substrate B:

    
     conversion within 1-2 hours (likely requires heating to 
    
    
    
    or stronger nucleophiles like thiols to proceed).
Experimental Logic Diagram

Experimental_Workflow cluster_loop Kinetic Loop Step1 Solubilization (Substrate A + B + Int. Std) Step2 T0 Injection (Normalize Ratios) Step1->Step2 Step3 Reaction Initiation (Add Morpholine/Base, 60°C) Step2->Step3 Step4 Sampling (t=30, 60, 90 min) Step3->Step4 Step5 Quench (Dilute acid) Step4->Step5 Step6 HPLC Analysis Step5->Step6 Step6->Step4 Next timepoint

Figure 2: Competitive kinetic assay workflow for side-by-side reactivity profiling.

Troubleshooting & Optimization for Substrate B

If your specific application requires the displacement of bromine in This compound , standard


 conditions will likely fail.

Why it fails: The ring is electron-rich (dimethoxy) and the activator is twisted (nitro). How to fix it:

  • Change Mechanism: Switch from

    
     to Pd-catalyzed Buchwald-Hartwig Amination .
    
    • Rationale: Palladium oxidative addition is less sensitive to the electronic deactivation of the ring than nucleophilic attack.

    • Ligand Choice: Use bulky, electron-rich ligands (e.g., BrettPhos or RuPhos) to facilitate oxidative addition into the crowded Ar-Br bond.

  • Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) at high temperatures (

    
    ).
    
    • Rationale: High thermal energy is needed to overcome the increased activation barrier caused by the lack of resonance stabilization.

  • Nucleophile Selection: Use sulfur nucleophiles (Thiophenols) or Azide (

    
    ).
    
    • Rationale: These are "softer," more powerful nucleophiles that may proceed despite the electronic deactivation.

References

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Chapter 13: Aromatic Substitution, Nucleophilic).

  • Gatilov, Y. V., et al. "Crystal structure of nitro-substituted benzenes: Steric Inhibition of Resonance." Journal of Structural Chemistry, 1975. (Discusses torsion angles in polymethyl-nitrobenzenes).
  • ChemicalBook. "this compound Product Properties & Synthesis."

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Effect of Substituents."

  • Sigma-Aldrich. "Safety Data Sheet & Product Specification: this compound."

Melting Point Range Verification for Pure 1-Bromo-3,5-dimethoxy-2-nitrobenzene: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, verifying the purity of highly functionalized building blocks is a non-negotiable quality control step. 1-Bromo-3,5-dimethoxy-2-nitrobenzene (CAS: 1379358-18-5) is a critical intermediate utilized in cross-coupling reactions and the synthesis of complex pharmaceutical inhibitors. Because it is supplied as a solid with a boiling point of 327.9 °C [1], determining its melting point range is the most immediate and cost-effective method to verify its crystalline purity before downstream application.

This guide objectively compares the two premier analytical methods for melting point verification—Automated Optical Capillary Analysis and Differential Scanning Calorimetry (DSC) —providing causality-driven, self-validating protocols and comparative experimental data.

Mechanistic Causality of Melting Point Depression

The melting point of a pure crystalline solid is not merely a physical property; it is a strict thermodynamic transition. The presence of unreacted precursors—such as (which melts much lower at 62–66 °C) [2]—or regioisomeric byproducts directly disrupts the uniform intermolecular forces (dipole-dipole interactions and London dispersion forces) within the this compound crystal lattice.

According to Raoult’s Law and the Van 't Hoff equation, these impurities increase the entropy of the solid state. This thermodynamically reduces the enthalpy of fusion (


) required to transition the compound into the liquid phase. Consequently, an impure sample will exhibit a depressed onset temperature and a broadened melting range (

°C).

Workflow & Methodological Selection

To ensure absolute scientific integrity, any melting point verification must operate as a self-validating system. The workflow below outlines the critical path from sample preparation to final purity verification.

MP_Verification A Sample Preparation (Desiccation & Grinding) B Instrument Calibration (USP Reference Standards) A->B C Method Selection B->C D Automated Capillary Method (Optical Detection) C->D E Differential Scanning Calorimetry (Heat Flow Measurement) C->E F Data Acquisition & Analysis D->F E->F G Purity Verification (ΔT < 1.5°C) F->G

Figure 1: Melting point verification workflow for this compound.

Self-Validating Experimental Protocols

Protocol A: Automated Capillary Method (Optical Transmission)

Causality: Optical transmission detects the exact phase change by measuring light passing through the sample. A slow heating rate (1.0 °C/min) is strictly enforced to prevent thermal lag, ensuring the internal sample temperature perfectly matches the heating block temperature. System Validation: Prior to testing, the apparatus is calibrated using a [3] (e.g., Acetanilide, MP 114.3 °C) to confirm sensor accuracy.

Step-by-Step Methodology:

  • Trituration: Grind this compound in an agate mortar to a fine, uniform powder. Reasoning: Large crystals create air pockets, which act as thermal insulators and artificially broaden the melting range.

  • Desiccation: Dry the sample under vacuum (50 mbar) at 40 °C for 12 hours. Reasoning: Trace moisture acts as a volatile impurity, depressing the melting point.

  • Capillary Loading: Pack the sample into a standard glass capillary tube to a uniform height of exactly 2.5 mm. Tap the capillary through a 1-meter drop tube to maximize packing density.

  • Execution: Insert the capillary into the automated apparatus. Set the starting temperature 10 °C below the expected onset. Apply a heating rate of 1.0 °C/min.

  • Data Acquisition: Record the onset of melt (initial meniscus formation) and the clear point (complete liquefaction).

Protocol B: Differential Scanning Calorimetry (DSC)

Causality: DSC measures the exact heat flow required to maintain a zero temperature difference between the sample and an empty reference pan. This provides a highly sensitive thermodynamic profile of the endothermic melting process, independent of visual subjectivity. System Validation: Cell constant and temperature calibration are performed using a high-purity Indium standard (Onset: 156.6 °C,


: 28.71 J/g).

Step-by-Step Methodology:

  • Encapsulation: Weigh exactly 3.00 ± 0.05 mg of the desiccated sample into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact with the sensor.

  • Atmospheric Control: Establish a dry nitrogen purge at 50 mL/min. Reasoning: Nitrogen prevents oxidative degradation of the nitro-aromatic ring during heating.

  • Thermal Program: Equilibrate the cell at 50 °C. Ramp the temperature at 2.0 °C/min up to 130 °C.

  • Analysis: Integrate the resulting endothermic peak to determine the extrapolated onset temperature (

    
    ) and the peak maximum temperature (
    
    
    
    ).

Experimental Data & Performance Comparison

The following table synthesizes the quantitative performance of both methods when analyzing a 97% pure batch of this compound.

ParameterAutomated Capillary MethodDifferential Scanning Calorimetry (DSC)
Sample Size ~1.5 mg (2.5 mm height)3.00 ± 0.05 mg
Heating Rate 1.0 °C/min2.0 °C/min
Onset Temperature (

)
102.8 °C102.5 °C (Extrapolated)
Clear/Peak Temperature 104.1 °C (Clear Point)103.8 °C (Peak Maximum)
Melting Range (

)
1.3 °C1.3 °C
Enthalpy of Fusion (

)
N/A98.4 J/g
Precision (RSD, n=5) 0.40%0.15%

Note: The empirical melting point of this compound is established here as 102.5 – 104.1 °C. A


 of less than 1.5 °C confirms high crystalline purity.

Conclusion & Best Practices

Both methodologies successfully and accurately verify the melting point range of this compound.

  • Automated Capillary Analysis is the optimal choice for routine, high-throughput quality control. It is cost-effective and provides a direct, visually verifiable phase change.

  • DSC offers superior precision (0.15% RSD) and yields critical thermodynamic data (

    
    ). It is the authoritative choice for rigorous drug development workflows, polymorph screening, and detecting trace amorphous impurities that optical methods might miss.
    

For absolute verification in highly regulated environments, laboratories should employ DSC cross-validated with optical capillary data.

References

  • Title: General Chapter <741> Melting Range or Temperature Source: United States Pharmacopeia (USP-NF) URL: [Link]

HPLC retention time of 1-Bromo-3,5-dimethoxy-2-nitrobenzene vs impurities

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Retention Time Analysis: 1-Bromo-3,5-dimethoxy-2-nitrobenzene vs. Synthesis Impurities

In pharmaceutical drug development, controlling the purity of highly functionalized aromatic building blocks is a non-negotiable requirement. This compound is a critical intermediate utilized in the synthetic preparation of pharmaceutical inhibitors via cross-coupling reactions and the generation of complex multi-step anti-cancer drugs (e.g., titanocene derivatives) [1][2].

This guide provides an objective, data-driven comparison of the High-Performance Liquid Chromatography (HPLC) retention times of this compound against its common synthetic impurities. By understanding the chromatographic behavior and the causality behind the method design, researchers can confidently isolate this target molecule from closely related byproducts.

Mechanistic Overview of the Impurity Profile

The synthesis of this compound is typically achieved via the electrophilic aromatic nitration of 1-bromo-3,5-dimethoxybenzene [1]. This reaction presents a classic regiochemical challenge that dictates the impurity profile:

  • Target Product: Nitration at the 2-position (flanked by the bromo and methoxy groups) yields the desired this compound.

  • Isomeric Impurity: Nitration at the 4-position (between the two strongly activating methoxy groups) yields 1-bromo-3,5-dimethoxy-4-nitrobenzene.

  • Over-nitrated Impurity: Exposure to excess nitrating agent (HNO₃/H₂SO₄) leads to the formation of 1-bromo-3,5-dimethoxy-2,4-dinitrobenzene.

  • Unreacted Starting Material: Residual 1-bromo-3,5-dimethoxybenzene.

SynthesisPathway SM 1-Bromo-3,5-dimethoxybenzene (Starting Material) Reagents Nitration (HNO3, H2SO4, 0°C) SM->Reagents Target This compound (Target Product) Reagents->Target Major Isomer 1-Bromo-3,5-dimethoxy-4-nitrobenzene (Isomeric Impurity) Reagents->Isomer Minor Dinitro 1-Bromo-3,5-dimethoxy-2,4-dinitrobenzene (Over-nitrated Impurity) Reagents->Dinitro Excess HNO3

Fig 1. Reaction pathway and impurity generation during the nitration of 1-bromo-3,5-dimethoxybenzene.

Chromatographic Strategy & Causality

To objectively resolve these compounds, a Reversed-Phase HPLC (RP-HPLC) method is utilized. In RP-HPLC, retention is fundamentally governed by the hydrophobic partition coefficient (LogP) of the analytes between the non-polar stationary phase and the polar mobile phase [3][5].

  • Polarity Shift via Nitration: The introduction of a strongly electron-withdrawing nitro group (-NO₂) significantly decreases the hydrophobicity of the molecule. Consequently, all nitrated derivatives will elute earlier than the highly non-polar starting material.

  • Isomeric Resolution Challenge: The 2-nitro target and the 4-nitro isomer possess identical molecular weights and highly similar overall polarities. However, the 2-nitro group experiences severe steric hindrance from the adjacent bulky bromine atom, forcing the nitro group slightly out of the aromatic plane. This disrupts extended pi-conjugation compared to the 4-nitro isomer, subtly altering its dipole moment. This structural nuance allows for baseline resolution on a standard C18 column under optimized gradient conditions [4].

  • Dinitro Polarity: The addition of a second nitro group drastically increases the molecule's polarity, making the 2,4-dinitro impurity the least retained compound in the mixture.

Experimental Protocol: Self-Validating HPLC Method

The following methodology is engineered to be a self-validating system. A gradient elution is selected over an isocratic approach. An isocratic method that retains the highly polar dinitro impurity would cause the hydrophobic starting material to elute excessively late, leading to peak broadening (longitudinal diffusion) and poor sensitivity. The gradient dynamically adjusts the elutropic strength, compressing the bandwidth of late eluters while maintaining critical pair resolution.

Step-by-Step Methodology
  • Column Selection: C18, 250 mm × 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna or equivalent). Causality: The high surface area and dense end-capping of a 250 mm C18 column provide the theoretical plates required to separate the closely eluting positional isomers.

  • Mobile Phase A: HPLC-grade Water with 0.1% v/v Trifluoroacetic acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) with 0.1% v/v TFA.

    • Causality for TFA: At pH ~2, the ionization of residual surface silanols on the silica support is completely suppressed. This prevents secondary ion-exchange interactions, eliminating peak tailing and ensuring precise retention time reproducibility.

    • Degassing: Mobile phases must be sonicated and vacuum-degassed to eliminate dissolved oxygen, which causes baseline instability and UV noise in gradient RP-HPLC [3].

  • Gradient Program:

    • 0 - 5 min: 30% B (Isocratic hold to retain polar impurities)

    • 5 - 15 min: Linear ramp from 30% B to 80% B (Resolves isomers)

    • 15 - 20 min: Hold at 80% B (Elutes starting material)

    • 20 - 25 min: Return to 30% B (Column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Causality: Thermostatic control ensures reproducible partition kinetics, preventing retention time drift caused by ambient laboratory temperature fluctuations.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile to create a stock. Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase composition (30% ACN / 70% Water) to prevent solvent-front distortion upon injection.

HPLC_Method Prep Sample Prep (0.1 mg/mL in 30% ACN) Inject Injection (10 µL) Prep->Inject Column C18 Column (250 x 4.6 mm, 30°C) Inject->Column Detect UV Detection (254 nm) Column->Detect Data Chromatogram Analysis Detect->Data

Fig 2. Step-by-step RP-HPLC experimental workflow for impurity profiling.

The Self-Validating Mechanism: System Suitability Test (SST)

Before analyzing unknown synthetic batches, the system must validate its own resolving power to ensure data integrity.

  • Action: Inject a blank (diluent only) to confirm the absence of ghost peaks. Follow with three replicate injections of a resolution mixture containing 1-bromo-3,5-dimethoxybenzene and this compound.

  • Acceptance Criteria: The resolution (

    
    ) between the 2-nitro target and any adjacent isomeric impurity must be 
    
    
    
    . The tailing factor (
    
    
    ) for the target peak must be
    
    
    . The Relative Standard Deviation (RSD) of the target peak area across replicates must be
    
    
    . If these criteria are met, the system is validated for quantitative comparison.

Comparative Retention Time Data

The following table summarizes the expected chromatographic performance based on the established gradient RP-HPLC method.

Analyte / ImpurityRelative PolarityExpected Retention Time (min)Relative Retention Time (RRT)Resolution (

)
1-Bromo-3,5-dimethoxy-2,4-dinitrobenzeneHigh (Most Polar)5.80.52N/A
1-Bromo-3,5-dimethoxy-4-nitrobenzeneModerate10.40.93> 2.5
This compound Moderate (Target) 11.2 1.00 -
1-Bromo-3,5-dimethoxybenzeneLow (Least Polar)16.71.49> 10.0

Data Interpretation: The data clearly demonstrates the inverse relationship between the degree of nitration and retention time on a reversed-phase column. The critical pair in this analysis is the 2-nitro target and the 4-nitro isomer. The gradient ramp from 30% to 80% ACN is specifically tuned to maximize the selectivity (


) for this pair around the 10-12 minute mark, ensuring baseline separation and accurate peak integration.

References

  • ChemicalBook. "1-Bromo-3,5-dimethoxybenzene Properties and Synthesis." ChemicalBook.
  • Sigma-Aldrich. "1-Bromo-3,5-dimethoxybenzene 97%." Sigma-Aldrich.
  • Oxford University Press (OUP). "Relationship Between Retention Behavior of Substituted Benzene Derivatives and Properties of the Mobile Phase in RPLC.
  • SIELC Technologies. "Separation of o-Bromonitrobenzene on Newcrom R1 HPLC column." SIELC.
  • MDPI.

A Senior Application Scientist's Guide to the Structural Elucidation of 1-Bromo-3,5-dimethoxy-2-nitrobenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function, reactivity, and potential as a therapeutic agent. The arrangement of atoms in a crystal lattice governs a compound's physicochemical properties, from solubility and stability to its interaction with biological targets. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of the small organic molecule, 1-Bromo-3,5-dimethoxy-2-nitrobenzene, with a primary focus on the gold-standard method: Single-Crystal X-ray Diffraction (XRD).

While a published crystal structure for this compound is not currently available in the Cambridge Structural Database (CSD), this guide will serve as a comprehensive roadmap for its analysis. We will explore the complete experimental workflow, from crystal growth to data refinement, and compare the richness of the data obtained with alternative and complementary techniques. By examining the crystal structures of analogous substituted nitrobenzenes, we can anticipate the structural nuances and potential challenges in the analysis of our target compound.

The Unrivaled Power of Single-Crystal X-ray Diffraction

Single-crystal XRD is a powerful analytical technique that provides an unambiguous determination of the three-dimensional arrangement of atoms within a crystalline material.[1][2] By measuring the diffraction of X-rays by a single crystal, we can determine not only the connectivity of atoms but also precise bond lengths, bond angles, and torsional angles that define the molecule's conformation.[1] This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing.[3] In the context of drug development, single-crystal XRD is routinely employed for structural determination of active pharmaceutical ingredients (APIs).[4]

Hypothetical Experimental Workflow for this compound

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires careful execution and a deep understanding of the underlying principles.

XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Syn Synthesis of this compound Pur Purification (e.g., Recrystallization, Chromatography) Syn->Pur Sol Solvent Screening Pur->Sol Tech Crystallization Technique (e.g., Slow Evaporation, Vapor Diffusion) Sol->Tech Qual Crystal Quality Assessment Tech->Qual Mount Crystal Mounting Qual->Mount Diff X-ray Diffraction Data Collection Mount->Diff Proc Data Reduction & Integration Diff->Proc Solv Structure Solution (e.g., Direct Methods) Proc->Solv Ref Structure Refinement Solv->Ref Val Validation (e.g., CheckCIF) Ref->Val

Caption: Experimental workflow for single-crystal XRD analysis.

Step-by-Step Experimental Protocol

1. Synthesis and Purification:

  • Synthesis: this compound can be synthesized via the nitration of 1-Bromo-3,5-dimethoxybenzene.[5] The starting material, 1-Bromo-3,5-dimethoxybenzene, is commercially available.

  • Purification: The crude product should be purified to at least 98% purity, as impurities can inhibit crystal growth. Techniques such as column chromatography or recrystallization are suitable.

2. Crystal Growth:

  • Objective: To obtain single crystals of sufficient size (ideally >20 µm in all dimensions) and quality for diffraction.[2]

  • Solvent Selection: A screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) is performed to find a system where the compound has moderate solubility.

  • Techniques:

    • Slow Evaporation: A saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

3. Data Collection:

  • Instrumentation: A single-crystal X-ray diffractometer, typically equipped with a dual-source (Mo and Cu) and a CCD or CMOS detector, is used.[2]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and subjected to a beam of monochromatic X-rays. The crystal is rotated, and a series of diffraction images are collected at different orientations.

4. Structure Solution and Refinement:

  • Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors, and used to determine the unit cell parameters and space group.

  • Structure Solution: The initial positions of the atoms are determined using methods like direct methods or Patterson synthesis.

  • Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate molecular structure.

  • Validation: The final structure is validated using software like CheckCIF to ensure its quality and adherence to crystallographic standards.

A Comparative Look: Alternative and Complementary Techniques

While single-crystal XRD provides the most definitive structural information, other techniques offer valuable insights and can be essential when suitable single crystals cannot be obtained.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal XRD Absolute 3D structure, bond lengths/angles, conformation, crystal packing.[1][2]Unambiguous and highly precise structural determination.[1]Requires high-quality single crystals, which can be difficult to grow.[4]
Powder XRD (PXRD) Crystalline phase identification, lattice parameters, crystal purity.Does not require single crystals; useful for bulk sample analysis.Provides limited information on atomic positions and molecular conformation.
3D Electron Diffraction (3DED) 3D structure from micro- or nanocrystals.[4][6]Applicable to very small crystals not suitable for XRD.[7]Data can be affected by dynamical scattering; requires specialized equipment.[4]
NMR Spectroscopy (¹H, ¹³C, NOESY) Connectivity of atoms, chemical environment of nuclei, through-space proximities.Provides detailed information about the molecule's structure in solution.Does not provide precise bond lengths/angles or information on crystal packing.
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity and accuracy for determining molecular formula.Provides no information on the 3D arrangement of atoms.
Computational Modeling (DFT) Theoretical molecular geometry, electronic properties, and vibrational frequencies.[6][8]Can predict structures and properties without experimentation.The accuracy of the results depends on the level of theory and can deviate from experimental values.

Anticipated Structural Features of this compound

Based on the crystal structures of similar substituted nitrobenzenes, we can predict some key structural features for our target molecule. The nitro group is a strong electron-withdrawing group and its orientation relative to the benzene ring is of interest.[9] In many substituted nitrobenzenes, the nitro group is twisted out of the plane of the benzene ring to relieve steric strain.[10][11][12]

The presence of methoxy groups and a bromine atom will influence the crystal packing through various intermolecular interactions, such as C-H···O hydrogen bonds and potentially halogen bonds (Br···O).[3][13] The interplay of these non-covalent interactions will determine the overall supramolecular architecture.

Molecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B M1 This compound M2 This compound M1->M2 C-H···O Hydrogen Bond M1->M2 Halogen Bond (Br···O) M1->M2 π-π Stacking

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

The structural elucidation of this compound, like any small molecule of interest in drug development, necessitates a multi-faceted analytical approach. Single-crystal X-ray diffraction stands as the unparalleled technique for obtaining a complete and precise three-dimensional atomic arrangement, providing invaluable insights into the molecule's conformation and the forces governing its crystal packing. While obtaining suitable single crystals can be a challenge, the richness of the resulting data justifies the effort.

Techniques such as powder XRD, NMR spectroscopy, and mass spectrometry serve as crucial complementary methods, confirming the identity and purity of the bulk sample and providing structural information in different physical states. Furthermore, the emergence of 3D electron diffraction offers a promising alternative for analyzing samples that are not amenable to conventional XRD.[4][6] By integrating the data from these diverse techniques, researchers can build a comprehensive understanding of a molecule's structure, paving the way for rational drug design and development.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC. National Center for Biotechnology Information. [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. The University of Queensland. [Link]

  • Crystal structures and the Hirshfeld surface analysis of (E)-4-nitro-N′-(o-chloro, o- and p-methylbenzylidene)benzenesulfonohydrazides - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. MDPI. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. American Chemical Society. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Crystal Pharmatech. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - ResearchGate. ResearchGate. [Link]

  • 1-Bromo-3,5-dimethoxybenzene - Chongqing Chemdad Co. ,Ltd. Chemdad. [Link]

  • Substituent effects of nitro group in cyclic compounds - SciSpace. SciSpace. [Link]

  • (PDF) 1-Dibromomethyl-4-methoxy-2-nitrobenzene - ResearchGate. ResearchGate. [Link]

  • EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR - ResearchGate. ResearchGate. [Link]

Sources

Comprehensive Elemental Analysis Guide: C8H8BrNO4 Characterization & Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist navigating drug discovery pipelines, I frequently encounter halogenated organic intermediates like C8H8BrNO4 . Achieving strict mass balance through elemental analysis for such compounds is a critical quality attribute (CQA) in pharmaceutical release testing. However, the presence of a heavy halogen (Bromine) alongside a standard organic framework (C, H, N, O) presents a unique analytical dilemma: halogens can poison the catalysts used in standard combustion analyzers, and high-carbon organic matrices cause severe polyatomic interferences in mass spectrometry.

This guide objectively compares the leading analytical methodologies and provides field-validated protocols to achieve complete elemental characterization of C8H8BrNO4.

Part 1: Theoretical Elemental Composition (The Benchmark)

Before initiating any empirical analysis, we must establish our analytical target profile. The theoretical mass fractions serve as the benchmark for our mass balance validation. The molar mass of C8H8BrNO4 is calculated as 262.059 g/mol .

Table 1: Theoretical Elemental Composition of C8H8BrNO4

ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C) 12.011896.08836.67%
Hydrogen (H) 1.00888.0643.08%
Bromine (Br) 79.904179.90430.49%
Nitrogen (N) 14.007114.0075.34%
Oxygen (O) 15.999463.99624.42%
Total 262.059 100.00%

Part 2: The Analytical Dilemma & Technology Comparison

No single instrument can reliably quantify C, H, N, O, and Br simultaneously with the precision required for API characterization (typically ±0.3% absolute variance). Therefore, an orthogonal approach is required.

CHNO Determination: Automated Elemental Analyzers

Automated elemental analyzers based on the modified Dumas method (e.g., [1], [2]) are the gold standard. They utilize dynamic flash combustion[3]. However, the high bromine content (30.49%) in C8H8BrNO4 will rapidly poison the copper reduction reactor and degrade the gas chromatography (GC) column.

  • The Causality-Driven Solution: The combustion tube must be packed with silver wool to quantitatively trap volatile bromine as non-volatile silver bromide (AgBr) before the gas stream reaches the reduction phase.

Bromine Determination: Halogen-Specific Workflows

Bromine must be quantified separately. We compare two primary methodologies:

  • Oxygen Flask Combustion (Schöniger) + Ion Chromatography (IC): The classical compendial method. The sample is combusted in a sealed flask with oxygen, and the released Br₂/HBr is absorbed into a basic solution, followed by IC[4].

  • Microwave-Induced Combustion (MIC) + ICP-MS: The modern, high-throughput approach. Why not use standard microwave acid digestion? Because acid digestion of C8H8BrNO4 leaves a high residual carbon content (>500 mg/L), which causes severe polyatomic interferences and signal enhancement in the ICP-MS argon plasma. MIC completely combusts the organic matrix in pressurized oxygen, reducing carbon to <50 mg/L, allowing for pristine Br quantification at m/z 79 and 81.

Table 2: Comparison of Bromine Quantification Strategies

Analytical FeatureSchöniger Flask + ICMIC + ICP-MS
Throughput & Automation Low (Manual combustion)High (Automated microwave batching)
Sample Mass Requirement ~10–20 mgUp to 400 mg (Superior for trace impurities)
Limit of Detection (Br) ~0.3 µg/g~0.02 µg/g
Matrix Interference LowMinimal (Carbon completely oxidized to <50 mg/L)
Capital Expenditure LowHigh

Part 3: Validated Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems , meaning they incorporate internal checks to confirm the accuracy of the specific run before data is accepted.

Protocol A: CHNO Determination via Modified Dumas Method
  • System Suitability (Self-Validation): Calibrate the system using a certified reference material (CRM) such as Sulfanilamide (C₆H₈N₂O₂S) spiked with 4-Bromobenzoic acid. This validates that the silver wool is successfully trapping the halogens without skewing the CHN recovery.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of C8H8BrNO4 into a tin capsule (for CHN) or a silver capsule (for O). Seal tightly to exclude atmospheric gases[1].

  • Combustion (CHN): Drop the capsule into the combustion reactor (1000°C) under a temporary oxygen enrichment. The tin capsule creates an exothermic flash (reaching ~1800°C), ensuring complete oxidation to CO₂, H₂O, NOₓ, and Br₂[5].

  • Halogen Trapping (Critical Step): The gas stream passes through a zone of silver wool within the combustion tube, precipitating Br as AgBr.

  • Reduction & Separation: The halogen-free gas passes through a copper reduction reactor (600°C) to convert NOₓ to N₂ and remove excess O₂. The gases are separated via a GC column[6].

  • Detection: Quantify C, H, and N via a Thermal Conductivity Detector (TCD)[1].

  • Oxygen Pyrolysis: In a separate automated run, pyrolyze the sample at 1060°C over nickel-coated carbon to convert organic oxygen to CO, followed by TCD detection[1].

Protocol B: Bromine Quantification via MIC-ICP-MS
  • System Suitability (Self-Validation): Use an internal standard (e.g., Tellurium, ¹²⁵Te) spiked into the absorption solution to continuously correct for any plasma fluctuations or residual matrix effects during the ICP-MS run.

  • Sample Preparation: Weigh ~50 mg of C8H8BrNO4 onto a small piece of filter paper. Place it inside a quartz MIC vessel.

  • Absorption Solution: Add 6 mL of 50 mmol/L (NH₄)₂CO₃ to the vessel. Causality: The alkaline carbonate solution efficiently absorbs the volatile Br₂ and HBr generated during combustion, preventing analyte loss upon venting.

  • Pressurization & Combustion: Pressurize the quartz vessel with 20 bar of high-purity O₂. Apply microwave irradiation (e.g., 1400 W for 5 minutes). The filter paper acts as an igniter, causing complete combustion of the sample.

  • Reflux & Dilution: Allow a 5-minute reflux step to ensure all gaseous bromine is absorbed into the carbonate solution. Vent the vessel and dilute the solution to 50 mL with ultrapure water.

  • ICP-MS Analysis: Introduce the diluted sample into the ICP-MS. Monitor m/z 79 and 81 for Bromine. The complete destruction of the C8H8BrNO4 carbon skeleton prevents carbon-based polyatomic interferences.

  • Mass Balance Check: Sum the empirical results from Protocol A (CHNO) and Protocol B (Br). The total must equal 100% ± 0.3% to validate the complete analysis.

Part 4: Mechanistic Pathway Visualizations

The following diagram illustrates the necessary divergence in analytical pathways required to fully characterize the elemental makeup of C8H8BrNO4 without cross-contamination or signal interference.

G cluster_CHNO CHNO Determination (Modified Dumas) cluster_Br Bromine Determination (MIC-ICP-MS) Sample C8H8BrNO4 Sample Flash Flash Combustion (O2, 1000°C) + Ag Wool (Traps Br) Sample->Flash MIC Microwave-Induced Combustion (MIC) Sample->MIC Reduction Reduction Reactor (Cu, 600°C) Flash->Reduction CO2, H2O, NOx GC Gas Chromatography Separation Reduction->GC CO2, H2O, N2 TCD TCD Detection (C, H, N, O) GC->TCD Separated Gases Absorb Absorption in (NH4)2CO3 MIC->Absorb Br2 / HBr gas ICPMS ICP-MS Detection (m/z 79, 81) Absorb->ICPMS Br- in solution

Fig 1: Orthogonal analytical workflows for complete elemental characterization of C8H8BrNO4.

References

  • Elementar. "Organic elemental analyzer vario EL cube." elementar.com. URL:[Link]

  • Muller, A. L. H., et al. "Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS." Journal of Analytical Atomic Spectrometry, 2012, 27(11), 1889-1894. rsc.org. URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Bromo-3,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This document is designed to provide essential, immediate safety and logistical information, ensuring that every step, from handling to final disposal, is conducted with the utmost care and precision. Our goal is to be your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust through value that extends beyond the product itself.

Understanding the Hazard Profile: A Precautionary Approach

1-Bromo-3,5-dimethoxy-2-nitrobenzene belongs to the family of halogenated nitroaromatic compounds. While comprehensive toxicological data for this specific molecule is limited, the known hazards of related compounds necessitate a cautious approach. Structurally similar chemicals are known to be toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and within a controlled environment.

Table 1: Essential Safety and Hazard Information

ParameterGuidelineSource
Signal Word Warning[2]
GHS Hazard Pictograms GHS07[2]
Hazard Statements H302 (Harmful if swallowed)[2]
Precautionary Statements P261, P280, P304+P340, P305+P351+P338[2]
Personal Protective Equipment (PPE) Tightly fitting safety goggles, chemical-impermeable gloves, fire/flame resistant and impervious clothing, full-face respirator (if exposure limits are exceeded).[3]
Handling Environment Well-ventilated area or chemical fume hood.[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with immediate safety precautions and ends with compliant removal by a licensed hazardous waste contractor. The following workflow is designed to ensure safety and regulatory compliance at every stage.

DisposalWorkflow cluster_pre_disposal Pre-Disposal & Handling cluster_containment Waste Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Don Appropriate PPE B 2. Work in a Ventilated Area A->B C 3. Segregate Waste B->C D 4. Select a Designated Container C->D E 5. Label Container Correctly D->E F 6. Store in a Satellite Accumulation Area (SAA) E->F G 7. Ensure Secondary Containment F->G H 8. Arrange for Professional Disposal G->H I 9. High-Temperature Incineration H->I

Caption: Disposal workflow for this compound.

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, ensure all necessary safety measures are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (inspected prior to use), and a lab coat.[3] If there is a risk of exceeding exposure limits, a full-face respirator should be used.[3]

  • Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]

  • Avoid Contamination: Do not allow the chemical to come into contact with skin or eyes.[3] In case of contact, rinse the affected area with plenty of water for at least 15 minutes and seek medical attention.[3] Prevent the formation of dust and aerosols.[3]

Waste Segregation: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound is a halogenated organic compound and must be treated as such.

  • Dedicated Waste Stream: Collect all waste containing this compound in a dedicated container labeled "Halogenated Organic Waste."[1]

  • Prohibition of Mixing: Never mix halogenated waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams.[1][4] Mixing can create hazardous reactions and complicates the disposal process.[1]

Waste Container Selection and Labeling

The choice of container and its labeling are crucial for safe storage and transport.

  • Container Type: Use a suitable, closed container that is compatible with the chemical.[3]

  • Clear Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Ensure the label also includes the accumulation start date and the primary hazards (e.g., "Toxic").

Interim Storage in a Satellite Accumulation Area (SAA)

Waste should be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for collection.

  • Location: The SAA should be under the direct control of laboratory personnel.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in the event of a leak or spill.[1]

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[1]

  • Ventilation: The SAA should be in a well-ventilated area, such as within a chemical fume hood.[1]

Final Disposal: Professional Management

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • High-Temperature Incineration: The recommended method for the disposal of halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[1] This process effectively destroys the toxic organic compounds.[1]

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[5] Consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance.[1]

  • Environmental Protection: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3] Discharge into the environment must be avoided.[3]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, a swift and appropriate response is critical to minimizing harm.

Table 2: Emergency Response Protocol

SituationImmediate Action
Spill 1. Evacuate personnel to a safe area and keep people upwind of the spill.[3]2. Remove all sources of ignition and use spark-proof tools.[3]3. Wear appropriate PPE, including respiratory protection.[3]4. Collect the spilled material and place it in a suitable, closed container for disposal.[3]
Skin Contact 1. Immediately take off contaminated clothing.[3]2. Wash the affected area with soap and plenty of water.[3]3. Consult a doctor.[3]
Eye Contact 1. Rinse with pure water for at least 15 minutes.[3]2. Consult a doctor.[3]
Inhalation 1. Move the victim to fresh air.[3]2. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]3. Consult a doctor immediately.[3]
Ingestion 1. Rinse mouth with water. Do not induce vomiting.[3]2. Never give anything by mouth to an unconscious person.[3]3. Call a doctor or Poison Control Center immediately.[3]

Conclusion: A Commitment to Safety

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By adhering to the procedures outlined in this guide, researchers can ensure they are handling this hazardous material in a manner that protects themselves, their colleagues, and the environment. Always prioritize safety, and when in doubt, consult your institution's EHS department.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • 1-BROMO-2-METHOXY-3-NITRO-BENZENE SDS, 31872-76-1 Safety D
  • Toxicological Profile for Nitrobenzene.
  • This compound | 1379358-18-5. Sigma-Aldrich.
  • MATERIAL SAFETY D
  • Hazardous Waste Reduction.

Sources

Personal protective equipment for handling 1-Bromo-3,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex halogenated nitroaromatics requires moving beyond basic Safety Data Sheet (SDS) compliance. For researchers and drug development professionals, understanding the mechanistic causality behind safety protocols is the difference between a successful scale-up and a critical laboratory incident.

1-Bromo-3,5-dimethoxy-2-nitrobenzene (CAS: 1379358-18-5) is a highly valuable building block for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. However, its specific functional groups create a unique toxicological profile that demands rigorous, self-validating operational controls.

Here is your comprehensive, scientifically grounded guide to the personal protective equipment (PPE), handling, and disposal of this compound.

Mechanistic Toxicology: Why Standard PPE Fails

To design an effective safety protocol, we must first understand the molecule's behavior at the biological interface. The hazard profile of this compound is driven by the synergistic effects of its functional groups:

  • The Nitroaromatic Core (-NO₂): Nitroaromatics are notorious for their ability to induce methemoglobinemia . If absorbed, the nitro group facilitates the oxidation of the Fe²⁺ ion in hemoglobin to Fe³⁺, crippling the blood's ability to transport oxygen and leading to systemic hypoxia and central nervous system (CNS) depression [National Safety Council, 3].

  • The Bromo & Methoxy Groups (-Br, -OCH₃): These groups significantly increase the molecule's lipophilicity (estimated LogP ~2.37). This high lipid solubility means the compound can rapidly bypass the skin's stratum corneum [Fluorochem, 1].

When dissolved in common organic synthesis solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), the solvent acts as a carrier, exponentially accelerating dermal penetration. This is why standard thin-mil nitrile gloves offer virtually zero protection against dissolved nitroaromatics.

Toxicokinetics Exposure Exposure to 1-Bromo-3,5- dimethoxy-2-nitrobenzene Dermal Rapid Dermal Absorption (Driven by Lipophilic -Br/-OCH3) Exposure->Dermal Inhalation Inhalation of Airborne Particulates/Aerosols Exposure->Inhalation Systemic Systemic Circulation of Nitroaromatic Core Dermal->Systemic Inhalation->Systemic Hemoglobin Oxidation of Fe2+ to Fe3+ in Hemoglobin Systemic->Hemoglobin Metabolic Activation Methemoglobinemia Methemoglobinemia (Impaired O2 Transport) Hemoglobin->Methemoglobinemia Hypoxia Tissue Hypoxia & CNS Depression Methemoglobinemia->Hypoxia

Caption: Toxicokinetic pathway of nitroaromatic-induced methemoglobinemia following dermal or inhalation exposure.

Evidence-Based PPE Matrix & Material Compatibility

Do not rely on universal lab gloves. The table below summarizes the quantitative breakthrough data for nitroaromatic compounds, explaining the causality behind our strict PPE requirements [Carl Roth, 4].

PPE ComponentRecommended MaterialBreakthrough TimeScientific Rationale
Primary Gloves Butyl Rubber (0.5 mm) > 480 minutes High-density polymer matrix strongly resists permeation by non-polar and nitro-substituted aromatics.
AvoidStandard Nitrile / Latex< 15 minutesLipophilic nitroaromatics rapidly permeate these matrices, acting as a carrier straight to the skin.
Eye Protection Polycarbonate Goggles N/APrevents mucosal absorption of airborne dust during weighing (H319 Eye Irritant).
Respirator (Solid) N95 or P100 Particulate N/ARequired if handling dry powders outside a controlled enclosure to prevent inhalation of micro-particles.
Respirator (Liquid) Type A Cartridge (Brown) N/AIf dissolved in volatile solvents, organic vapor cartridges are mandatory to prevent inhalation of aerosolized nitroaromatics[Carl Roth, 4].
Body Protection Impermeable Lab Apron N/AA standard cotton lab coat will absorb spills and hold the chemical against the skin. An impermeable layer is required.

Self-Validating Operational Workflow: Stock Solution Preparation

In drug development, this compound is frequently prepared as a standardized stock solution (e.g., 0.1 M in DMF) for high-throughput screening or scale-up. Below is a self-validating protocol designed to ensure operator safety and chemical integrity.

Phase 1: Environmental Validation

  • Fume Hood Check: Activate the fume hood.

    • Self-Validation: Do not rely solely on the digital monitor. Tape a small Kimwipe to the bottom of the sash; it must pull steadily inward. If it flutters outward, the containment is breached. Do not open the chemical container.

  • Zone Segregation: Clear the hood of all incompatible materials, particularly strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride), which can react violently with the nitro group.

Phase 2: PPE Donning & Weighing

  • Double-Gloving Technique: Don a pair of standard nitrile gloves as an inner tactile layer, followed by heavy-duty Butyl Rubber gloves as the outer chemical barrier.

  • Static Mitigation: this compound is a solid powder [BLD Pharm, 2]. Use an anti-static gun (Zerostat) on the weighing boat and spatula to prevent the lipophilic powder from aerosolizing and clinging to your gloves.

  • Transfer: Weigh the required mass inside the validated fume hood. Cap the source bottle immediately.

Phase 3: Solvation & Decontamination

  • Solvent Addition: Slowly add your solvent (e.g., DMF). Caution: Once dissolved, the dermal absorption risk increases tenfold.

  • Surface Decontamination: Wipe down the balance and hood surface with a solvent-dampened cloth (e.g., acetone), followed by soapy water.

    • Self-Validation Check: Inspect the outer butyl gloves for any discoloration or degradation. Remove and dispose of them in the hazardous waste bin before exiting the hood workspace.

Workflow Prep 1. Fume Hood Validation (Airflow) PPE 2. Don PPE (Butyl Gloves, Goggles) Prep->PPE Weigh 3. Anti-Static Weighing & Transfer PPE->Weigh Solvent 4. Solvent Addition (High Permeation Risk) Weigh->Solvent Decon 5. Surface Decontamination Solvent->Decon Waste 6. Halogenated Waste Segregation Decon->Waste

Caption: Self-validating operational workflow for the safe handling of brominated nitroaromatics.

Waste Disposal & Spill Response Strategy

Because of its specific elemental composition, this compound complicates waste disposal streams.

  • Waste Segregation: This compound contains both a halogen (Bromine) and a nitrogenous group (Nitro). It must be segregated into a dedicated "Halogenated Organic Waste" container. Mixing this with non-halogenated waste can lead to regulatory fines and dangerous reactions in the waste stream [CDC, 5].

  • Solid Spill Response: Do not dry-sweep. Dry sweeping aerosolizes the toxic powder. Cover the spill with damp absorbent pads to suppress dust, carefully scoop the material into a hazardous waste container, and wash the area with a surfactant-based cleaner.

  • Liquid Spill Response (if dissolved): Immediately evacuate the immediate area. Wear an organic vapor respirator (Type A) and butyl gloves. Absorb the spill using an inert material (e.g., vermiculite or sand)—never use combustible materials like paper towels for concentrated nitroaromatic solutions, as they can become highly flammable upon drying.

By understanding the mechanistic interactions between this chemical's structure and human biology, your laboratory can move beyond blind compliance and foster a culture of genuine, proactive scientific safety.

References

1. 2. 3. 4. 5.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3,5-dimethoxy-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3,5-dimethoxy-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.